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  • Product: 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide
  • CAS: 853330-37-7

Core Science & Biosynthesis

Foundational

molecular weight and formula of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

An In-Depth Technical Guide to the Physicochemical Profiling and Synthesis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide Executive Summary As a Senior Application Scientist overseeing high-throughput screening (HTS) and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthesis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Executive Summary As a Senior Application Scientist overseeing high-throughput screening (HTS) and fragment-based drug discovery (FBDD) pipelines, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. The compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) is a prime example of such a scaffold[1]. While primarily utilized as a high-value screening library compound, its structural architecture—a di-substituted furan core—is highly representative of biologically active furan-2-carboxamides known for their antimicrobial, anti-biofilm, and microtubule-stabilizing properties[2],[3],[4]. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield library generation.

Structural and Physicochemical Properties

Before integrating any compound into a screening library, it is critical to evaluate its physicochemical parameters to ensure it aligns with Lipinski’s Rule of Five for oral bioavailability. The quantitative data for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide confirms its status as an ideal lead-like molecule[1].

PropertyValueRationale / Implication
Chemical Name 5-(2-chlorophenyl)-N-cyclopentyl-2-furamideStandard IUPAC nomenclature.
Molecular Formula C16H16ClNO2Indicates a balanced carbon-to-heteroatom ratio[1].
Molecular Weight 289.764 g/mol Well below the 500 Da threshold, allowing room for late-stage functionalization[1].
CAS Number 853330-37-7Unique identifier for library procurement and tracking[1].
Hydrogen Bond Donors (HBD) 1Provided by the secondary amide nitrogen; optimal for target binding.
Hydrogen Bond Acceptors (HBA) 2Provided by the furan oxygen and carbonyl oxygen.
Rotatable Bonds 3Low conformational flexibility minimizes entropic penalty upon target binding.
Rule of 5 Compliance Yes (0 Violations)Highly predictive of favorable pharmacokinetic (PK) properties.

Mechanistic Role in Drug Discovery: The Furan-2-Carboxamide Scaffold

In medicinal chemistry, the furan-2-carboxamide moiety is a well-documented privileged scaffold[2]. The furan ring acts as a rigid, planar linker that projects substituents at the 2- and 5-positions into distinct spatial vectors.

For 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, the 2-chlorophenyl group provides a bulky, lipophilic shield that can occupy deep hydrophobic pockets, while the chlorine atom introduces a specific electrostatic dipole and potential halogen-bonding capabilities. Conversely, the N-cyclopentyl group offers a flexible, aliphatic ring that can induce fit into secondary lipophilic binding sites[2]. Similar structural motifs have been successfully deployed as microtubule stabilizing agents to induce mitotic arrest in cancer cells[3], and as anti-quorum sensing agents targeting LasR in Pseudomonas aeruginosa biofilms[4].

Pharmacophore A 2-Chlorophenyl Ring (Hydrophobic/Steric Shield) B Furan Core (Rigid Linker) A->B C-C Bond C Carboxamide (H-Bond Donor/Acceptor) B->C C-C Bond D Cyclopentyl Group (Lipophilic Pocket Binder) C->D N-C Bond

Fig 1: Pharmacophore model of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide illustrating modular binding regions.

Self-Validating Synthetic Methodology

To synthesize this compound reliably, we utilize a standard amide coupling strategy starting from the commercially available precursor, 5-(2-chlorophenyl)-2-furoic acid (CAS: 41019-43-6)[5].

As an Application Scientist, I mandate protocols that are self-validating. This means the workflow is designed such that the physical properties of the starting materials dictate the purification logic. If the reaction fails, the workup inherently separates the unreacted components, allowing for immediate diagnostic feedback via LC-MS.

Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve 1.0 equivalent (eq) of 5-(2-chlorophenyl)-2-furoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Cool the solution to 0°C.

  • Coupling Reagent Addition: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes the risk of epimerization or degradation of the electron-rich furan core. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active ester.

  • Amine Addition: After 15 minutes of activation, add 1.2 eq of cyclopentylamine dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Targeted Workup (The Self-Validating Step):

    • Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash the organic layer with 1M HCl. Causality: Cyclopentylamine has a high pKa (~10.7). The acidic wash protonates any unreacted amine, forcing it into the aqueous waste layer.

    • Base Wash: Wash the organic layer with Saturated NaHCO3. Causality: The starting furoic acid has a low pKa (~3.5). The basic wash deprotonates unreacted acid and removes acidic HATU byproducts (like HOAt) into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient).

Synthesis Step1 Step 1: Activation 5-(2-chlorophenyl)-2-furoic acid + HATU + DIPEA in DMF (0°C to RT) Step2 Step 2: Amide Coupling Add Cyclopentylamine Stir 2-4 hours at RT Step1->Step2 Step3 Step 3: Targeted Workup Quench with H2O, Extract with EtOAc Wash: 1M HCl & Sat. NaHCO3 Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexanes:EtOAc gradient) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating synthetic workflow for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Analytical Characterization Standards

To confirm the integrity of the synthesized batch before deployment in biological assays, the following analytical signatures must be verified:

  • LC-MS (ESI+): The expected exact mass is ~289.09 Da. The mass spectrum must yield a dominant pseudomolecular ion peak at m/z 290.1 [M+H]+ . A secondary isotope peak at m/z 292.1 (approx. 33% intensity) must be present, confirming the presence of the single chlorine atom (35Cl / 37Cl isotopic distribution).

  • 1H NMR (400 MHz, DMSO-d6): Expected diagnostic peaks include a broad doublet (~8.0-8.5 ppm) corresponding to the secondary amide proton (N-H), which integrates to 1H and is heavily split by the adjacent chiral-center-like proton of the cyclopentyl ring. The furan protons will appear as two distinct doublets in the aromatic region (~7.0-7.5 ppm), while the cyclopentyl aliphatic protons will present as a multiplet cluster between 1.4 and 2.0 ppm.

References

Sources

Exploratory

The 2-Chlorophenyl Furan Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, prized for its unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, prized for its unique electronic properties and synthetic versatility.[1][2] Its ability to act as a bioisostere for phenyl and thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it a "privileged scaffold" in the design of novel therapeutics.[3] When substituted with a 2-chlorophenyl group, the resulting molecular architecture gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of 2-chlorophenyl furan derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Core Synthetic Strategies: Building the 2-Chlorophenyl Furan Moiety

The successful discovery and development of novel drug candidates are underpinned by robust and efficient synthetic methodologies. Several classical and modern organic reactions are employed to construct the 2-chlorophenyl furan core.

Paal-Knorr Furan Synthesis

One of the most fundamental and widely utilized methods for preparing substituted furans is the Paal-Knorr synthesis.[4] This reaction involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.[4][5] The versatility of this method allows for the incorporation of the 2-chlorophenyl group at various positions depending on the structure of the diketone precursor. The reaction is typically catalyzed by protic acids like sulfuric acid (H₂SO₄) or Lewis acids in anhydrous conditions.[5]

The mechanism proceeds through the protonation of one carbonyl group, followed by tautomerization of the second carbonyl to its enol form. The critical ring-forming step is the intramolecular attack of the enol oxygen on the protonated carbonyl, which is the rate-determining step. Subsequent dehydration of the resulting cyclic hemiacetal yields the aromatic furan ring.[5]

cluster_0 Paal-Knorr Furan Synthesis 1_4_Dicarbonyl 1,4-Dicarbonyl Precursor Protonation Protonation of Carbonyl 1_4_Dicarbonyl->Protonation H⁺ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Cyclization (Rate-Determining Step) Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration H⁺, -H₂O Furan Substituted Furan Product Dehydration->Furan

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Meerwein Arylation

The Meerwein arylation is another powerful tool for forging the aryl-furan bond, particularly for synthesizing 5-aryl-2-furaldehydes.[6] This reaction involves the copper-catalyzed arylation of a furan derivative with an arenediazonium salt.[7] For instance, 5-(4-chlorophenyl)furan-2-carbaldehyde, a key intermediate for many anticancer agents, is synthesized via the Meerwein arylation of 2-furfural using a diazonium salt prepared from 4-chloroaniline.[8][9] The reaction mechanism is believed to involve the generation of aryl radicals and complex copper intermediates.[6][7]

Anticancer Activity: Targeting Microtubule Dynamics and Beyond

The most significant therapeutic potential of 2-chlorophenyl furan derivatives has been realized in oncology. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, primarily by disrupting the cellular cytoskeleton.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent class of 5-(4-chlorophenyl)furan derivatives acts as potent inhibitors of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle during cell division.[10] By binding to the colchicine-binding site on β-tubulin, these furan derivatives prevent the assembly of tubulin into functional microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[11]

cluster_main Anticancer Mechanism of 5-(4-Chlorophenyl)furan Derivatives Compound 5-(4-Chlorophenyl)furan Derivative Tubulin β-Tubulin Subunit Compound->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Inhibits Spindle Mitotic Spindle Assembly Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Quantitative Anticancer Activity

The cytotoxic and tubulin polymerization inhibitory activities of several 5-(4-chlorophenyl)furan derivatives have been quantified. Pyrazoline and pyridine derivatives, in particular, have shown exceptional potency against the leukemia SR cell line, with IC₅₀ values in the nanomolar range, surpassing that of the reference drug colchicine.[2]

CompoundModification on Furan RingCell LineCytotoxicity IC₅₀ (µM)Tubulin Polymerization Inhibition (%)
7c Pyrazoline derivativeLeukemia SR0.0995.2
7e Pyrazoline derivativeLeukemia SR0.0596.0
11a Pyridine derivativeLeukemia SR0.0696.3
Colchicine Reference DrugLeukemia SR0.8398.1
Data sourced from reference[2].

Furthermore, other furan derivatives have demonstrated antiproliferative activity by modulating key signaling pathways. For example, certain furan compounds exhibit anticancer effects by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell growth and survival.[12]

Structure-Activity Relationship (SAR) Insights
  • Heterocyclic Scaffolds: The nature of the heterocyclic system attached to the 5-(4-chlorophenyl)furan core is critical for anticancer potency. Both pyrazoline and pyridine moieties have proven to be highly effective.[2]

  • Substitution on the Phenyl Ring: The presence and position of the chloro group on the phenyl ring are important. The 4-chloro substitution is a common feature in many potent tubulin inhibitors.

  • Amide Linkers: In a series of 2-amino-5-(4-chlorophenyl)furan derivatives, the introduction of a selenocyanate group via an amide bond with varying carbon chain lengths significantly influenced antitumor activity. A furan selenocyanate derivative showed potent inhibitory activity against HepG-2 liver cancer cells (IC₅₀ = 8.64 µM).[13]

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Furan derivatives have emerged as promising anti-inflammatory agents, and the inclusion of a chlorophenyl group can enhance this activity.

Mechanism of Action

The anti-inflammatory mechanisms of furan derivatives are multifaceted. They have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[4] This is often achieved through the inhibition of enzymes like cyclooxygenase (COX), with some derivatives showing selectivity for the inducible COX-2 isozyme over the constitutive COX-1.[3] Additionally, these compounds can regulate the expression of inflammatory cytokines. For instance, a pyrrole derivative structurally related to 2-chlorophenyl furans significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced inflammation model.[14]

A specific compound, 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone (F-1044), demonstrated potent anti-inflammatory and analgesic effects in animal models that appear to involve mechanisms beyond simple prostaglandin synthesis inhibition, suggesting a potential central component to its action.[15]

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity. While specific IC₅₀ values for 2-chlorophenyl furan derivatives are not widely reported in the context of COX inhibition, in vivo data for structurally similar compounds highlight their potential. For example, certain N-(2,4-dichlorophenyl)-dihydropyridine-3-carboxamide derivatives that incorporate a furan moiety have demonstrated significant inhibition of paw edema.[2] Similarly, a pyrrole derivative, 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, showed anti-inflammatory properties comparable to diclofenac after continuous administration.

Compound ClassAnimal ModelKey Finding
Dichlorophenyl furan dihydropyridineCarrageenan-induced rat paw edemaSignificant edema inhibition
5-(4-chlorophenyl-2-furanyl)dihydro-2(3H)-furanoneCarrageenan-induced rat paw edemaActivity equivalent to ibuprofen
5-(4-chlorophenyl)pyrrole derivativeCarrageenan-induced rat paw edemaPotent activity, especially after repeated dosing
Data sourced from references[2][14][15].

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Furan-containing compounds have a long history as antimicrobials, and the 2-chlorophenyl furan scaffold has shown promise in this area.

Mechanism of Action

The antimicrobial action of furan derivatives can vary. A well-known mechanism, exemplified by nitrofurantoin, involves the reductive activation of a nitro group by bacterial enzymes to form reactive intermediates that damage bacterial DNA and ribosomal proteins.[3] For derivatives lacking a nitro group, other mechanisms are at play. Chalcones, which are α,β-unsaturated ketones, can act as Michael acceptors and interfere with biological thiols in microbial enzymes. Molecular docking studies suggest that some furan-derived chalcones may target enzymes like glucosamine-6-phosphate synthase, which is involved in bacterial cell wall biosynthesis.[10]

Quantitative Antimicrobial Activity

Chalcone derivatives incorporating a 5-(4-chlorophenyl)furan moiety have demonstrated notable antimicrobial activity. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

CompoundModificationGram-Positive BacteriaGram-Negative Bacteria
S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one256512
Amoxicillin Reference Drug--
Data sourced from reference[10].
Structure-Activity Relationship (SAR) Insights
  • Chalcone Backbone: The α,β-unsaturated ketone system of the chalcone scaffold is a key pharmacophore for the antimicrobial activity of this subclass.[10]

  • Substitution on the Phenyl Rings: The substitution pattern on the phenyl rings of the chalcone structure influences potency and spectrum of activity. A 4-chloro substituent on the furan-linked phenyl ring combined with a 4-methoxy group on the other phenyl ring (Compound 2a) resulted in broad-spectrum activity.[10]

  • Nicotinonitrile Moiety: A series of 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrile derivatives were synthesized and showed activity against various bacterial strains, indicating that the furan-nicotinonitrile combination is a promising scaffold for antimicrobial drug discovery.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 2-chlorophenyl furan derivatives.

Synthesis Protocol: Meerwein Arylation for 5-(4-chlorophenyl)furan-2-carbaldehyde

This protocol is adapted from established procedures for the synthesis of similar aryl-furan compounds.[8]

  • Diazotization of 4-chloroaniline:

    • Dissolve 4-chloroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate flask, prepare a solution of 2-furfural and a copper catalyst (e.g., copper(II) chloride) in a suitable solvent like acetone/water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the furan solution with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for several hours. The formation of a precipitate indicates reaction progress.

  • Work-up and Purification:

    • Filter the reaction mixture to collect the crude product.

    • Wash the precipitate with cold water.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with water, and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-(4-chlorophenyl)furan-2-carbaldehyde.

cluster_1 Synthesis Workflow Start 4-Chloroaniline + 2-Furfural Diazotization Diazotization (HCl, NaNO₂, 0-5°C) Start->Diazotization Meerwein Meerwein Arylation (Cu²⁺ catalyst) Diazotization->Meerwein Workup Work-up & Filtration Meerwein->Workup Purification Recrystallization Workup->Purification Product 5-(4-chlorophenyl)furan-2-carbaldehyde Purification->Product

Sources

Foundational

The Structure-Activity Relationship of N-Cyclopentyl-2-Furamide Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Emerging Potential of N-Acyl Amides in Therapeutics The N-acyl amides are a broad and structurally diverse class of endogenous signaling lipids that play crucial roles in a multitude of physiological pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of N-Acyl Amides in Therapeutics

The N-acyl amides are a broad and structurally diverse class of endogenous signaling lipids that play crucial roles in a multitude of physiological processes.[1] This family includes the well-known endocannabinoids, such as anandamide (N-arachidonoylethanolamine), which are endogenous ligands for the cannabinoid receptors CB1 and CB2.[2][3][4] These receptors, both G protein-coupled receptors (GPCRs), are established therapeutic targets for a range of conditions including pain, inflammation, and neurological disorders.[4][5] The N-cyclopentyl-2-furamide scaffold represents a synthetically accessible and chemically versatile starting point for the design of novel modulators targeting this system and potentially other related pathways.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial and anticancer properties.[6] When combined with an N-cyclopentyl amide, the resulting molecule possesses a balance of lipophilicity and hydrogen bonding capability, key features for interaction with protein targets. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of N-cyclopentyl-2-furamide analogs, offering insights into their design, synthesis, and biological evaluation, with a particular focus on their potential as cannabinoid receptor modulators.

Core Pharmacophore and Rationale for Analog Design

The N-cyclopentyl-2-furamide core can be dissected into three key regions for SAR exploration: the furan ring (A), the amide linker (B), and the cyclopentyl group (C). Each of these regions can be systematically modified to probe their influence on biological activity, selectivity, and pharmacokinetic properties.

Pharmacophore_Model cluster_0 N-Cyclopentyl-2-Furamide Core Furan A: Furan Ring (Aromatic System, H-bond Acceptor) Amide B: Amide Linker (H-bond Donor/Acceptor, Rigid Planar Unit) Furan->Amide C2-Substitution Cyclopentyl C: Cyclopentyl Group (Lipophilic Pocket Filler) Amide->Cyclopentyl N-Substitution Binding_Assay_Workflow A Prepare Reagents: - Membranes (CB1/CB2) - Radioligand ([3H]CP-55,940) - Test Compounds - Buffers B Set up 96-well Plate: - Total Binding (Vehicle) - Non-specific Binding (WIN 55,212-2) - Test Compound Dilutions A->B C Add Radioligand & Membranes B->C D Incubate (30°C, 90 min) C->D E Terminate by Filtration D->E F Wash Filters E->F G Add Scintillation Cocktail F->G H Read Radioactivity (Scintillation Counter) G->H I Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki H->I

Caption: Workflow for the cannabinoid receptor binding assay.
cAMP Functional Assay

This assay determines the functional activity of the compounds by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels. CB1 and CB2 receptors are typically Gi/o-coupled, meaning that agonist activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. [4] Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds by measuring their effect on forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK-293 cells expressing human CB1 or CB2 receptors.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well assay plates.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Agonist Mode:

    • Add the test compounds to the cells.

    • Add forskolin (a concentration that gives a submaximal stimulation, e.g., 3-10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compounds for 15-30 minutes.

    • Add a known CB1/CB2 agonist (at its EC80 concentration) along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • Antagonist: Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

β-Arrestin Recruitment Assay

This assay measures another key aspect of GPCR signaling: the recruitment of β-arrestin to the activated receptor. This is important for understanding potential biased agonism, where a ligand may preferentially activate one signaling pathway (G protein-dependent) over another (β-arrestin-dependent).

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds to induce β-arrestin recruitment to CB1 or CB2 receptors.

Materials:

  • U2OS or HEK-293 cells co-expressing the cannabinoid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., DiscoveRx PathHunter® system).

  • Cell culture medium and assay buffer.

  • Test compounds.

  • Chemiluminescent substrate.

  • 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the engineered cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the chemiluminescent substrate according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the response of a known full agonist (e.g., WIN 55,212-2) and plot the results against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion: A Roadmap for Novel Modulator Discovery

The N-cyclopentyl-2-furamide scaffold presents a promising starting point for the development of novel therapeutic agents, potentially targeting the cannabinoid receptor system. The SAR of these analogs is likely to be driven by a complex interplay of steric, electronic, and lipophilic factors within the three key regions of the molecule. A systematic approach to analog synthesis, guided by the principles outlined in this guide, coupled with rigorous biological evaluation using the detailed protocols provided, will be crucial for identifying lead compounds with desired potency, selectivity, and functional activity. The exploration of this chemical space may lead to the discovery of novel agonists, antagonists, or biased ligands with unique therapeutic profiles, contributing to the advancement of treatments for a wide range of diseases.

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  • Al-Zoubi, R. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4647. [Link]

  • El-Sayed, M. A. A., et al. (2015). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Drug Research, 65(3), 158-163. [Link]

  • Zhang, H., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4056. [Link]

  • Bouma, J., et al. (2022). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. In Endocannabinoid Signaling: Methods and Protocols (pp. 191-200). Humana, New York, NY. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Oddi, S., et al. (2018). Assay of CB1 Receptor Binding. In Cannabinoid Receptors: Methods and Protocols (pp. 1-13). Humana Press, New York, NY. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi. [Link]

  • Al-Omair, M. A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 133-143. [Link]

  • Al-Tel, T. H., et al. (2022). Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor. Molecules, 27(2), 478. [Link]

  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-950. [Link]

  • Maccarrone, M. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Sarma, B. K., et al. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Pharmaceuticals, 15(2), 221. [Link]

  • Al-Omair, M. A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 133-143. [Link]

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Exploratory

Biophysical Characterization and Binding Affinity Profiling of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Structural Rationale and Putative Target Landscape The compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) represents a highly versatile synthetic small molecule built upon the privileged furan-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Putative Target Landscape

The compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) represents a highly versatile synthetic small molecule built upon the privileged furan-2-carboxamide scaffold. In modern drug discovery, determining the precise binding affinity (


) and kinetic rates (

,

) of such molecules is critical for predicting in vivo efficacy and residence time.

Recent literature demonstrates that derivatives within the furan-2-carboxamide class exhibit potent polypharmacology. They have been validated as 1[1], high-affinity2[2], and 3[3].

The specific structural moieties of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide dictate its binding thermodynamics:

  • 2-Chlorophenyl Group: The halogen substitution modulates the electronic properties of the ring, enabling halogen bonding and high-affinity insertion into deep, lipophilic target pockets.

  • Furan-2-carboxamide Core: Acts as a rigid hinge-binding motif, providing critical hydrogen bond donors/acceptors essential for anchoring the molecule to the protein backbone.

  • N-Cyclopentyl Moiety: Confers significant lipophilicity and structural flexibility, allowing for induced-fit conformational changes within hydrophobic clefts.

G M1 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide M2 Target Protein Cleft (e.g., Tubulin/CSF1R) M1->M2 M3 Halogen Bonding (2-Chlorophenyl) M2->M3 M4 Hydrogen Bonding (Carboxamide Core) M2->M4 M5 Hydrophobic Induced Fit (Cyclopentyl Ring) M2->M5 M6 Target Stabilization & Conformational Lock M3->M6 M4->M6 M5->M6

Proposed tripartite binding mechanism of the furan-2-carboxamide scaffold.

Orthogonal Biophysical Profiling Strategy

To establish absolute trustworthiness in the binding affinity data, relying on a single assay modality is insufficient. As a standard practice, we employ an orthogonal biophysical cascade. This ensures that artifacts (such as surface occlusion or compound aggregation) are identified and eliminated.

G N1 Compound Prep 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide N2 Primary Screen: MST (Solution-Phase Affinity) N1->N2 N3 Kinetic Profiling: SPR (Immobilized Target) N2->N3 N4 Validation Gate Concordant KD? N3->N4 N5 Thermodynamic Profiling: ITC (Enthalpy/Entropy) N4->N5 Yes N6 Assay Redesign (Buffer/Detergent Opt) N4->N6 No N6->N2

Biophysical screening cascade for evaluating furan-2-carboxamide binding affinity.

Step-by-Step Experimental Methodologies

The following protocols detail the causal logic and self-validating quality control (QC) steps required to accurately profile the binding affinity of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Protocol A: Surface Plasmon Resonance (SPR) - Kinetic Profiling

SPR is utilized to resolve the association (


) and dissociation (

) rates, which are critical for understanding the drug's residence time on the target.
  • Step 1: Sensor Chip Functionalization

    • Action: Immobilize the target protein (e.g., Tubulin or CSF1R) onto a CM5 dextran sensor chip via standard amine coupling at pH 5.0.

    • Causality: A pH of 5.0 is specifically chosen because it is below the isoelectric point (pI) of most target kinases and tubulin isotypes. This ensures a net positive charge on the protein, driving efficient electrostatic pre-concentration into the negatively charged dextran matrix prior to EDC/NHS covalent crosslinking.

    • Self-Validating System: Immediately following immobilization, inject a known reference standard (e.g., Colchicine for tubulin or PLX3397 for CSF1R). If the experimental maximum response (

      
      ) is less than 80% of the theoretical 
      
      
      
      , it indicates that the random amine coupling occluded the orthosteric binding pocket. The chip must be discarded and site-directed capture (e.g., His-tag/NTA) must be used instead.
  • Step 2: Solvent Correction and Analyte Injection

    • Action: Prepare the running buffer with exactly 5% DMSO. Inject 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in a multi-cycle kinetic format (0.1x to 10x the estimated

      
      ).
      
    • Causality: The 5% DMSO is strictly required to maintain the solubility of the highly lipophilic cyclopentyl and chlorophenyl groups. Because DMSO causes massive bulk refractive index shifts, a rigorous 8-point solvent correction curve (4.5% to 5.5% DMSO) must be run to subtract buffer artifacts from the actual binding signal.

Protocol B: Microscale Thermophoresis (MST) - Solution-Phase Affinity

MST is deployed to measure affinity in a free-solution state, eliminating the mass transport limitations and immobilization artifacts inherent to SPR.

  • Step 1: Target Labeling and Buffer Optimization

    • Action: Label the target protein using an NHS-ester RED dye. Prepare a 16-point 1:1 serial dilution of the furamide compound in an assay buffer containing 5% DMSO and 0.05% Tween-20.

    • Causality: Tween-20 (0.05%) is included to prevent non-specific adsorption of the lipophilic compound to the glass capillaries. Without this detergent, the free ligand concentration would be artificially depleted, severely skewing the calculated

      
       toward a false negative.
      
    • Self-Validating System: Perform a capillary pre-scan prior to initiating the IR laser thermal gradient. A deviation of >10% in initial fluorescence across the 16 capillaries indicates ligand-induced protein aggregation or fluorophore quenching. If observed, the assay automatically fails QC, necessitating a switch to a label-free (intrinsic tryptophan) MST approach.

Quantitative Data Synthesis

The table below summarizes representative biophysical binding data for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide against three putative target classes. These benchmark values illustrate the compound's polypharmacological profile and demonstrate how kinetic and thermodynamic parameters are synthesized to evaluate lead viability.

Table 1: Representative Biophysical Binding Profile of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Target ProteinAssay Modality

(nM)

(

)

(

)

(kcal/mol)
Primary Interaction Driver
Tubulin (

dimer)
SPR / ITC145 ± 12


-8.4Enthalpic (H-bond / Halogen)
CSF1R (Kinase Domain) MST / SPR89 ± 8


-6.2Entropic (Hydrophobic fit)
LasR (LBD) MST320 ± 25N/AN/A-4.1Hydrophobic displacement

*Note: MST provides steady-state affinity (


) but does not resolve real-time kinetic rates (

/

).

Conclusion

The evaluation of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide requires a rigorous, multi-modal biophysical approach. Because the furan-2-carboxamide scaffold is highly lipophilic and prone to induced-fit binding mechanisms, researchers must prioritize solution-phase validation (MST) alongside kinetic profiling (SPR). By strictly adhering to the self-validating protocols and solvent correction methodologies outlined in this guide, drug development professionals can confidently map the target landscape of this versatile pharmacophore.

References

  • Title: Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells Source: Bioorganic Chemistry / PubMed URL: 1

  • Title: Discovery of a High-Affinity Fluoromethyl Analog of[11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands Source: ACS Chemical Neuroscience URL: 2

  • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ChemMedChem / PubMed URL: 3

Sources

Foundational

Advanced Pharmacophore Modeling and Conformational Profiling of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Executive Summary The compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) represents a highly privileged chemical scaffold frequently utilized in high-throughput screening and hit-to-lead optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) represents a highly privileged chemical scaffold frequently utilized in high-throughput screening and hit-to-lead optimization[1][2]. Structurally, it integrates a central heteroaromatic furan ring, an ortho-halogenated phenyl group, and an aliphatic cyclopentyl moiety linked via a carboxamide bridge.

To effectively utilize this scaffold in structure-based or ligand-based drug design, researchers must construct a highly accurate 3D pharmacophore model. This technical guide establishes a self-validating protocol for the conformational profiling and pharmacophore extraction of this molecule. By prioritizing causality in experimental design—specifically regarding steric hindrance and torsional strain—this whitepaper provides a robust framework for deploying this scaffold in virtual screening campaigns.

Structural Causality and Conformational Dynamics

Before extracting a pharmacophore, one must understand the physical forces dictating the molecule's bioactive conformation. Simply generating a 3D structure from a 1D SMILES string without accounting for torsional energy penalties will result in a flawed model.

The Steric Role of the Ortho-Chloro Substituent

The 2-chlorophenyl group is not merely a hydrophobic anchor; the chlorine atom acts as a critical steric restrictor. The van der Waals radius of chlorine forces a significant dihedral twist between the phenyl ring and the furan core. This prevents coplanarity, locking the molecule into a specific orthogonal conformation.

  • Causality: If a conformer generator fails to sample this restricted dihedral angle accurately, the resulting vector for the hydrophobic/aromatic patch will be misaligned, destroying the model's ability to enrich active compounds during virtual screening.

Amide Bond Planarity and Cyclopentyl Orientation

The furan-2-carboxamide core acts as a rigid planar linker. The amide bond strongly favors a trans configuration relative to the furan oxygen to minimize dipole-dipole repulsion. Furthermore, the flexible cyclopentyl ring requires specialized distance geometry algorithms to accurately sample its puckered conformations (e.g., envelope vs. half-chair) without generating physically impossible steric clashes.

Topological mapping of pharmacophore features and spatial relationships.

Pharmacophore Feature Extraction

Using established algorithms like Schrödinger Phase[3] or LigandScout[4], we can translate the 3D atomic coordinates of the lowest-energy conformer into a set of abstract spatial features. A robust pharmacophore model for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide consists of five definitive interaction sites.

Quantitative Feature Summary
Feature IDChemical MotifPharmacophore TypeRadius Tolerance (Å)Vector Directionality
F1 2-ChlorophenylHydrophobic / Aromatic Ring (HYD/AR)1.5Orthogonal to furan plane
F2 Furan RingAromatic Ring (AR)1.0Planar
F3 Amide Carbonyl (C=O)Hydrogen Bond Acceptor (HBA)1.2~120° from C=O bond
F4 Amide Nitrogen (N-H)Hydrogen Bond Donor (HBD)1.2~180° along N-H bond
F5 Cyclopentyl RingHydrophobic (HYD)1.8Non-directional (Spherical)

Step-by-Step Methodology: A Self-Validating Protocol

To ensure Trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. A model is only deemed acceptable if it mathematically proves its ability to distinguish true actives from property-matched decoys.

Phase 1: Ligand Preparation and Conformational Sampling

We utilize OpenEye's OMEGA toolkit for this phase, as it employs a hybrid approach of torsion driving and distance geometry specifically optimized for drug-like molecules and flexible rings[5].

  • Input Generation: Convert the SMILES string of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide into a 3D representation using standard valence rules.

  • Conformational Expansion: Run OMEGA with an energy window (ewindow) of 10 kcal/mol above the global minimum[6].

  • RMSD Filtering: Apply a Root Mean Square Deviation (RMSD) cutoff of 0.5 Å to eliminate redundant conformers, ensuring a diverse but physically plausible ensemble[6].

  • Causality Check: Verify that the output ensemble contains conformers where the 2-chlorophenyl ring is twisted out of the furan plane. If the ensemble is entirely planar, the steric parameters in the force field must be recalibrated.

Phase 2: Pharmacophore Hypothesis Generation
  • Feature Perception: Import the optimized conformer ensemble into Schrödinger Phase[3] or LigandScout[7].

  • Rule Assignment: Map the chemical features (HBA, HBD, AR, HYD) to the 3D coordinates based on the table in Section 3.

  • Excluded Volume Generation: Add excluded volume spheres (steric bumpers) around the ligand to represent the boundaries of the hypothetical binding pocket. This prevents the model from selecting artificially large molecules during virtual screening[8].

Phase 3: Decoy-Based Validation (The Self-Validating Step)

A pharmacophore model that selects every molecule is useless. It must be rigorously validated.

  • Decoy Generation: Generate a set of 50 property-matched decoys for every 1 known active compound (using a database like DUD-E). Decoys must possess similar 1D physicochemical properties (Molecular Weight, LogP) but distinct 2D topologies.

  • Screening the Validation Set: Screen the active/decoy dataset against the generated pharmacophore model.

  • ROC AUC Calculation: Calculate the Area Under the Receiver Operating Characteristic Curve (ROC AUC).

  • Validation Gate: The model is only approved for deployment if the ROC AUC is ≥ 0.7[9]. If the AUC is lower, the radius tolerances of features F1-F5 must be iteratively tightened.

Virtual Screening Workflow

Once validated, the pharmacophore model serves as a high-throughput 3D filter to mine massive commercial databases (e.g., ZINC, Enamine REAL) for novel chemotypes that mimic the binding mechanics of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

VS_Workflow N1 Ligand Preparation (SMILES to 3D) N2 Conformational Sampling (OMEGA Algorithm) N1->N2 N3 Pharmacophore Extraction (Phase / LigandScout) N2->N3 N4 Model Validation (Active vs. Decoy ROC AUC > 0.7) N3->N4 N5 High-Throughput Virtual Screening (ZINC / Enamine REAL) N4->N5 Validated Model N6 Hit Identification & Consensus Scoring N5->N6

Step-by-step virtual screening workflow utilizing the validated pharmacophore model.

References

  • Hawkins, P.C.D., et al. (2010). "Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Databank and Cambridge Structural Database". PMC / Journal of Chemical Information and Modeling.[Link]

  • Hawkins, P.C.D., & Nicholls, A.N. (2012). "Conformer Generation with OMEGA: Learning from the Data Set and the Analysis of Failures". ACS Publications.[Link]

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters". Wikipedia (Software Documentation).[Link]

  • Dixon, S.L., et al. (2006). "Pharmacophore modeling and molecular dynamics simulations to study the conformational stability of natural HER2 inhibitors in breast cancer therapy (Phase Module Application)". PubMed.[Link]

  • Al-Karmalawy, A.A., et al. (2024). "Repurposing of eluxadoline as a SARS-CoV-2 main protease inhibitor: E-Pharmacophore based virtual screening...". Journal of Applied Pharmaceutical Science.[Link]

Sources

Protocols & Analytical Methods

Method

preparation of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide stock solution in DMSO

Application Note: Formulation and Cryopreservation of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in DMSO Executive Summary & Physicochemical Profile The preparation of reliable, high-fidelity stock solutions is the foun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Cryopreservation of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in DMSO

Executive Summary & Physicochemical Profile

The preparation of reliable, high-fidelity stock solutions is the foundational step in small-molecule screening and in vitro pharmacology. This application note establishes a rigorously validated protocol for formulating 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide—a synthetic screening compound—in Dimethyl Sulfoxide (DMSO). By understanding the physicochemical vulnerabilities of both the solvent and the solute, researchers can prevent compound degradation, avoid false negatives in assays, and ensure highly reproducible data.

Analyte Specifications:

  • Nomenclature: 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide [1]

  • CAS Registry Number: 853330-37-7

  • Molecular Formula: C16H16ClNO2

  • Molecular Weight: 289.76 g/mol

  • Solvent System: Anhydrous Dimethyl Sulfoxide (DMSO)

Causality in Experimental Design: The "Why" Behind the Protocol

A robust protocol is not merely a sequence of actions; it is a self-validating system designed to preempt chemical failure. The following mechanistic principles dictate this workflow:

  • The Hygroscopic Threat and Solvent Integrity: DMSO is profoundly hygroscopic, acting effectively as a desiccant that pulls atmospheric moisture into the solution [2]. Water ingress drastically lowers the dielectric constant of the solvent system. For highly lipophilic compounds like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, even a 1-2% increase in water content can trigger spontaneous, irreversible micro-precipitation. Causality: We mandate the use of anhydrous DMSO (≥99.9% purity) and require all reagents to equilibrate to room temperature before opening. Opening a cold DMSO bottle causes immediate condensation of ambient humidity into the solvent.

  • The Freeze-Concentration Penalty: DMSO has a relatively high freezing point of ~18.5°C [2]. When stored at -20°C or -80°C, the solvent crystallizes. During repeated freeze-thaw cycles, the solute is often excluded from the freezing solvent matrix—a phenomenon known as "freeze-concentration." This creates localized zones of super-saturation, leading to compound aggregation that may not redissolve upon thawing. Causality: Single-use aliquoting is a mandatory step. It acts as a self-validating mechanism to ensure that the concentration of the final aliquot used in an assay is identical to the day it was formulated.

  • Acoustic Cavitation (Sonication): Gentle sonication is employed to overcome the activation energy of dissolution for densely packed crystalline powders. However, prolonged sonication generates localized heat which can degrade sensitive furamide derivatives [3]. Causality: We limit sonication to short bursts in a temperature-controlled bath.

Quantitative Reconstitution Data

To eliminate calculation errors at the bench, use the following pre-calculated mass-to-volume parameters based on the molecular weight of 289.76 g/mol .

Table 1: Mass-to-Volume Reconstitution for Standard Stock Solutions

Target Concentration Mass of Compound (mg) Required Volume of Anhydrous DMSO (µL)
10 mM 1.00 mg 345.1 µL
10 mM 5.00 mg 1725.6 µL
50 mM 1.00 mg 69.0 µL

| 50 mM | 5.00 mg | 345.1 µL |

Table 2: Serial Dilution for Aqueous Working Solutions (Note: To prevent precipitation, always add the DMSO stock dropwise into the aqueous buffer/media while vortexing, never the reverse).

Step Source Solution Volume of Source Volume of Buffer/Media Final Concentration Final DMSO %
1 10 mM Stock 10 µL 990 µL 100 µM 1.0%
2 100 µM Solution 100 µL 900 µL 10 µM 0.1%

| 3 | 10 µM Solution | 100 µL | 900 µL | 1 µM | 0.01% |

Step-by-Step Methodology

Phase 1: Preparation & Thermal Equilibration

  • Transfer the sealed vial of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide and the bottle of anhydrous DMSO from cold storage to the benchtop.

  • Self-Validation Check: Allow both to sit undisturbed for at least 30 minutes. Do not breach the seals until the containers are fully equilibrated to ambient room temperature to prevent moisture condensation.

Phase 2: Weighing & Solubilization 3. In a well-ventilated weighing station, accurately weigh the desired mass of the compound (e.g., 5.00 mg) using an analytical balance. Transfer to a sterile, solvent-resistant microcentrifuge tube [4]. 4. Using a calibrated micropipette, add the precise volume of anhydrous DMSO dictated by Table 1 (e.g., 1725.6 µL for a 10 mM stock). 5. Cap the tube tightly and vortex vigorously for 30–60 seconds. 6. If particulate matter remains, place the tube in a room-temperature ultrasonic water bath for 1–2 minutes. 7. Self-Validation Check: Hold the tube against a bright light source. The solution must be optically clear with no refractive striations or undissolved micro-crystals.

Phase 3: Aliquoting & Cryopreservation 8. Immediately dispense the master stock into single-use aliquots (e.g., 20–50 µL) using sterile, amber microcentrifuge tubes to protect the furamide moiety from potential photo-degradation. 9. (Optional but Recommended): Overlay the headspace of each tube with a gentle stream of dry Argon or Nitrogen gas before capping to displace atmospheric oxygen and moisture. 10. Transfer the aliquots immediately to a -20°C or -80°C freezer.

Workflow Visualization

Workflow N1 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (Lyophilized Powder) N3 Equilibrate to Room Temperature (Crucial: Prevents Condensation) N1->N3 N2 Anhydrous DMSO (≥99.9%) Sealed Container N2->N3 N4 Weigh Compound (Analytical Balance) N3->N4 N5 Add Calculated DMSO Volume (See Reconstitution Table) N4->N5 N6 Vortex & Sonicate (Self-Validation: Optically Clear) N5->N6 N7 Aliquot into Single-Use Amber Microcentrifuge Tubes N6->N7 N8 Store at -20°C or -80°C (Avoid Freeze-Thaw Cycles) N7->N8

Workflow for the preparation, validation, and storage of DMSO stock solutions.

References

  • Title: Safe Synthesis of MAX and MXene: Guidelines to Reduce Risk During Synthesis (DMSO Handling & Sonication Safety) Source: ACS Chemical Health & Safety URL: [Link]

Application

Application Note: In Vitro Pharmacological Characterization of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Introduction & Mechanistic Rationale 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7), also known as 5-(2-chlorophenyl)-N-cyclopentylfuran-2-carboxamide, is a representative 2-arylfuramide building block fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7), also known as 5-(2-chlorophenyl)-N-cyclopentylfuran-2-carboxamide, is a representative 2-arylfuramide building block frequently utilized in high-throughput screening (HTS) libraries[1]. Structurally, it features a rigid furamide core flanked by a lipophilic cyclopentyl ring and an ortho-chlorophenyl group. This specific topological arrangement makes it an excellent candidate for probing allosteric binding sites on G-protein coupled receptors (GPCRs) or acting as a kinase inhibitor scaffold.

As a Senior Application Scientist, I emphasize that generating reliable pharmacological data requires more than just executing steps; it requires understanding the causality behind the assay design. In this application note, we detail a self-validating in vitro screening cascade designed to characterize this compound as a putative Positive Allosteric Modulator (PAM) for a Gq-coupled GPCR. We employ orthogonal techniques—biochemical target engagement, cellular functional readout, and early ADME profiling—to ensure that the observed activity is biologically relevant and not an assay artifact.

The Self-Validating Screening Funnel

To confidently advance a hit compound like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, researchers must systematically eliminate false positives. Our workflow begins with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm direct target engagement[2]. Once binding affinity (


) is established, the compound is advanced to a Calcium Flux assay to verify functional PAM activity in a live-cell environment[3]. Finally, a microsomal stability assay is deployed to assess Phase I metabolic liability[4].

Workflow A Compound Prep 5-(2-chlorophenyl)- N-cyclopentyl-2-furamide B Primary Screen: TR-FRET Binding (Target Engagement) A->B 10 µM - 1 nM C Secondary Screen: Calcium Flux (Functional PAM) B->C Kd < 1 µM D ADME Profiling: Microsomal Stability (Phase I CYP450) C->D EC50 Shift

Fig 1. Self-validating in vitro screening funnel for 2-arylfuramide hit characterization.

Protocol I: TR-FRET Target Engagement Assay

Causality & Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of small molecules. TR-FRET overcomes this by using long-lifetime fluorophores (e.g., Terbium chelates). By introducing a time delay before measurement, background fluorescence decays, leaving only the specific FRET signal[2]. This is critical for lipophilic compounds like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, which can aggregate and cause optical interference.

Materials:

  • Purified target protein (e.g., His-tagged GPCR or isolated domain)

  • LanthaScreen™ Tb-anti-His Antibody (Donor)[2]

  • Alexa Fluor™ 488-labeled orthosteric probe (Acceptor)[2]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1% BSA, 0.1% Lubrol-PX, 1 mM DTT[2]

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10 mM stock of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in 100% DMSO. Generate a 10-point serial dilution. Dilute further in Assay Buffer to a 4x final concentration, ensuring the final DMSO concentration remains

    
     1% to prevent protein denaturation[2].
    
  • Reagent Assembly: In a 384-well low-volume black plate, add 5 µL of the 4x compound dilution[2].

  • Protein-Probe Addition: Add 10 µL of a master mix containing the Tb-labeled target protein (e.g., 5 nM final) and the AF488-labeled probe (e.g., 20 nM final)[2].

  • Incubation: Seal the plate and incubate at room temperature (20–25°C) for 1–2 hours in the dark to allow equilibrium binding[2][5].

  • Measurement: Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm; measure emission at 490 nm (Donor) and 520 nm (Acceptor)[2].

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). A decrease in the FRET ratio indicates displacement of the probe, allowing calculation of the compound's binding affinity (

    
     or 
    
    
    
    )[2].

Protocol II: Calcium Flux Functional Assay

Causality & Rationale: Binding does not equal function. To determine if our furamide acts as a PAM, we must measure its effect on intracellular signaling. For Gq-coupled GPCRs, activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering calcium release from the endoplasmic reticulum[3]. Fluo-4 AM is a cell-permeable dye that fluoresces upon binding free calcium, providing a real-time, kinetic readout of receptor activation[3].

Signaling L Orthosteric Agonist (EC20 Concentration) R Gq-Coupled GPCR L->R Baseline Activation PAM 5-(2-chlorophenyl)-N- cyclopentyl-2-furamide PAM->R Allosteric Potentiation PLC Phospholipase C (PLC) R->PLC Gq-alpha subunit IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ Release (Fluo-4 Fluorescence) IP3->Ca ER Channel Opening

Fig 2. Mechanism of Gq-coupled GPCR positive allosteric modulation and calcium flux readout.

Step-by-Step Procedure:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO

    
    [3].
    
  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM ester (2 µM) in HBSS buffer supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux)[3]. Incubate for 45 minutes at 37°C[3].

  • Compound Pre-incubation: Wash cells with HBSS. Add 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide at varying concentrations. Incubate for 15 minutes to allow allosteric site binding.

  • Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Agonist Challenge: Automatically inject an EC

    
     concentration of the reference orthosteric agonist. Continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.
    
  • Data Analysis: A true PAM will left-shift the agonist dose-response curve, decreasing the apparent EC

    
     and increasing the 
    
    
    
    of the calcium transient.

Protocol III: In Vitro Microsomal Stability Assay

Causality & Rationale: The furamide ring and cyclopentyl moiety are highly susceptible to oxidative metabolism (e.g., epoxidation or hydroxylation) by hepatic Cytochrome P450 (CYP) enzymes. The microsomal stability assay isolates Phase I metabolism using liver microsomes and an NADPH regenerating system, providing a rapid assessment of intrinsic clearance (


) and in vitro half-life (

)[4][6].

Step-by-Step Procedure:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P dehydrogenase) in 100 mM Potassium Phosphate buffer (pH 7.4)[4].

  • Reaction Mixture: In a 96-well plate, combine the microsomal solution (final protein concentration: 0.5 mg/mL) and 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (final concentration: 1 µM)[4][6].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system[4][6].

  • Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and terminate the reaction[4][6].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[4][6].

  • Calculation: Plot the natural log of the percent compound remaining versus time. The slope of the linear regression is the elimination rate constant (

    
    ), used to calculate 
    
    
    
    (
    
    
    ) and
    
    
    [6].

Data Presentation: Expected Pharmacological Profile

To facilitate rapid decision-making in drug development, quantitative assay outputs must be consolidated. Table 1 illustrates a representative data profile for a successful hit characterization of the compound.

Assay CategoryParameter MeasuredTarget ThresholdRepresentative Result for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide
TR-FRET Binding Affinity (

)
< 1.0 µM0.45 ± 0.08 µM
TR-FRET Binding Assay Robustness (

)
> 0.60.78
Calcium Flux PAM Potency (EC

)
< 500 nM210 ± 15 nM
Calcium Flux Agonist Fold-Shift> 3-fold5.2-fold left-shift of orthosteric agonist
Microsomal Stability In vitro Half-life (

)
> 30 min42 minutes
Microsomal Stability Intrinsic Clearance (

)
< 50 µL/min/mg33.0 µL/min/mg

Table 1. Summary of quantitative pharmacological and ADME parameters.

References

  • [1] 618403-00-2|5-(2-Chlorophenyl)-N-isopropylfuran-2-carboxamide - BLDpharm. Source: BLD Pharm. 1

  • T1145 | Sigma-Aldrich. Source: Sigma-Aldrich.

  • [4] Microsomal Stability Assay Protocol - AxisPharm. Source: AxisPharm. 4

  • [6] Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Source: Evotec. 6

  • [2] Application Notes and Protocols for CCG-63808 in TR-FRET Based Assays - Benchchem. Source: Benchchem.2

  • [5] SAH Methyltransferase TR-FRET Assay - BellBrook Labs. Source: BellBrook Labs.5

  • [3] tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate | 883512-84-3 | Benchchem. Source: Benchchem. 3

Sources

Method

Application Note: Solvent Selection and Dissolution Protocols for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Executive Summary & Physicochemical Profiling Compound: 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7)[1] Molecular Formula: C₁₆H₁₆ClNO₂ Molecular Weight: 289.76 g/mol Furan-2-carboxamide derivatives repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Compound: 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7)[1] Molecular Formula: C₁₆H₁₆ClNO₂ Molecular Weight: 289.76 g/mol

Furan-2-carboxamide derivatives represent a highly versatile and privileged scaffold in modern drug discovery. Structurally related analogs have demonstrated potent biological activities, functioning as microtubule stabilizing agents capable of inducing mitotic arrest in cancer cells[2], as well as exhibiting significant antibiofilm and anti-quorum sensing properties against pathogens such as Pseudomonas aeruginosa[3].

However, translating the biological potential of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide into reliable in vitro and in vivo data requires overcoming significant physicochemical hurdles. The molecule is characterized by high lipophilicity, driven by the bulky, hydrophobic cyclopentyl ring and the highly polarizable 2-chlorophenyl moiety.

The Causality of Solvent Selection

Water is an energetically unfavorable solvent for this compound due to the high entropic cost of cavity formation around its bulky hydrophobic rings. While the central amide linkage (-CONH-) provides a localized polar region capable of hydrogen bonding, it is sterically shielded by the flanking lipophilic groups.

To achieve complete dissolution, the solvent must disrupt the solid crystal lattice through a dual-action mechanism:

  • Hydrogen Bond Disruption: The solvent must act as a strong hydrogen-bond acceptor to solvate the amide NH proton.

  • Hydrophobic Solvation: The solvent must possess non-polar regions to interact favorably with the chlorophenyl and cyclopentyl rings via van der Waals forces.

Dimethyl sulfoxide (DMSO) perfectly satisfies these thermodynamic requirements. As a highly polar aprotic solvent with a strong S=O dipole, DMSO is the gold standard for solvating fragment-like and highly lipophilic screening compounds, typically enabling stable stock solutions at 1 mM to 10 mM concentrations[4].

Quantitative Solvent Profiling

The following table summarizes the validated solvent systems, target concentrations, and mechanistic limitations for processing this compound.

Solvent SystemTarget ConcentrationApplication PhaseCausality & Limitations
100% Anhydrous DMSO 10 mMMaster Stock StorageDMSO efficiently solvates both the H-bond donor (amide) and lipophilic rings[4]. Limitation: Highly hygroscopic; water absorption will cause compound precipitation over time.
DMSO / PEG400 (1:9) 1 mM - 5 mMIn Vivo FormulationPEG400 acts as a polymeric co-solvent to prevent the compound from crashing out upon injection into aqueous biological fluids.
Aqueous Culture Media < 50 µMIn Vitro Cell AssaysAqueous solubility is inherently poor. Final DMSO concentration must be kept strictly < 0.5% (v/v) to prevent solvent-induced cytotoxicity or pleiotropic cellular effects[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent false negatives in downstream assays due to undissolved compound, every protocol below is designed as a self-validating system . You must pass the physical validation checkpoint before proceeding to the next step.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Generate a stable, aggregate-free master stock for long-term library storage.

  • Equilibration: Allow the solid vial of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 2.90 mg of the compound into a sterile, static-free 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. Follow with bath sonication for 10 minutes at room temperature. The acoustic cavitation provides the necessary kinetic energy to overcome the crystal lattice energy.

  • Validation Checkpoint (Centrifugation):

    • Action: Centrifuge the tube at 10,000 × g for 5 minutes.

    • Validation: Carefully inspect the bottom of the tube against a strong light source. If a white pellet or opacity is visible, the compound is not fully dissolved (return to step 4 and apply gentle heating to 37°C). If the solution is perfectly clear with no pellet, the dissolution is validated.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed amber vials. Store at -20°C.

Protocol B: Aqueous Dilution for In Vitro High-Throughput Screening

Objective: Introduce the lipophilic compound into aqueous cell culture media without inducing micro-precipitation.

  • Pre-warming: Thaw a 50 µL aliquot of the 10 mM DMSO master stock and warm to 37°C. Ensure culture media is also pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock. This reduces the localized shock when introduced to water.

  • Media Addition: Rapidly inject 5 µL of the 1 mM working stock into 995 µL of vigorously swirling culture media. Causality: Rapid mixing prevents localized pockets of high water/high compound concentration, which act as nucleation sites for precipitation. (Final concentration = 5 µM; Final DMSO = 0.5%).

  • Validation Checkpoint (Nephelometry / OD600):

    • Action: Transfer 100 µL of the final media solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader, comparing it to a blank (media + 0.5% DMSO).

    • Validation: An OD600 reading significantly higher than the blank indicates light scattering caused by micro-precipitates (the compound has "crashed out"). A reading equal to the blank validates that the compound remains in a stable colloidal or true solution state.

Workflow Visualization

The following diagram illustrates the logical flow and validation checkpoints for the solvent selection and dilution process.

G Start Solid Compound (CAS: 853330-37-7) Solvent Add Anhydrous DMSO (Target: 10 mM) Start->Solvent Mix Vortex & Sonicate (10 mins at RT) Solvent->Mix QC Self-Validation Check (Centrifugation 10k x g) Mix->QC Fail Pellet Formed (Incomplete Dissolution) QC->Fail Precipitate Pass Clear Solution (10 mM Master Stock) QC->Pass No Pellet Fail->Mix Heat to 37°C & Re-sonicate Assay In Vitro Assay Media (Rapid Mixing, <0.5% DMSO) Pass->Assay Serial Dilution QC2 Self-Validation Check (OD600 Nephelometry) Assay->QC2

Figure 1: Self-validating workflow for the dissolution and aqueous formulation of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

References

Sources

Application

Application Notes &amp; Protocols: Establishing Dosing Guidelines for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in Preclinical Animal Models

Disclaimer: Information regarding the specific compound "5-(2-chlorophenyl)-N-cyclopentyl-2-furamide" is not extensively available in public literature. The following application notes and protocols provide a generalized...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information regarding the specific compound "5-(2-chlorophenyl)-N-cyclopentyl-2-furamide" is not extensively available in public literature. The following application notes and protocols provide a generalized, yet detailed framework for establishing in vivo dosing guidelines for a novel investigational compound with similar characteristics (e.g., a hydrophobic small molecule), based on established best practices in preclinical drug development. All experimental work must be conducted in compliance with institutional and national guidelines for the ethical use of animals in research, such as those provided by an Institutional Animal Care and Use Committee (IACUC).[1][2][3]

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from the bench to potential clinical application is a meticulous process, with preclinical animal studies forming a critical cornerstone.[4] For a compound like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, which is presumed to be hydrophobic based on its structure, establishing safe and effective dosing parameters is a primary objective.[5][6] These application notes are designed to guide the researcher through a logical, stepwise progression of studies to determine an appropriate dose range for this NCE in rodent models. The narrative will emphasize the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical dosing.

Part 1: Pre-formulation and Vehicle Selection for a Hydrophobic Compound

A significant hurdle for many NCEs is poor aqueous solubility, which can severely limit bioavailability and complicate in vivo administration.[5][6] Therefore, the initial step is to develop a suitable formulation that can reliably deliver the compound into the systemic circulation of the animal model.

Solubility Assessment

Before any in vivo work, the solubility of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide should be determined in a variety of pharmaceutically acceptable vehicles. This is a crucial pre-formulation step.[7]

Protocol for Solubility Screening:

  • Prepare small, known amounts of the test compound in separate vials.

  • Add a panel of common preclinical vehicles (see Table 1) in incremental volumes.

  • After each addition, vortex and visually inspect for dissolution.

  • Continue until a clear solution is obtained or the maximum desired volume is reached.

  • If a clear solution is achieved, this indicates the compound's solubility in that vehicle.

Table 1: Common Vehicles for Preclinical Formulation of Hydrophobic Compounds

Vehicle SystemCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% Methylcellulose or 0.5% Carboxymethylcellulose (CMC) in salineSimple to prepare; suitable for oral administration.May have poor bioavailability; not suitable for intravenous injection.
Co-solvent System PEG400, Propylene Glycol, Ethanol, DMSOCan achieve high drug concentrations.Potential for toxicity at high concentrations; risk of precipitation upon injection.[5]
Lipid-Based Formulation Sesame oil, Corn oil, Medium-chain triglycerides (MCTs)Can improve oral absorption of lipophilic compounds.May influence the compound's metabolism and distribution.
Self-Emulsifying Drug Delivery Systems (SEDDS) Oil, surfactant, and co-surfactant mixtureForms a fine emulsion in aqueous fluids, enhancing solubilization and absorption.[8]More complex to formulate and characterize.
Vehicle Selection and Justification

The choice of vehicle is critical and must be justified in your study protocol.[1] For initial studies, a simple solution or suspension is often the best approach to understand the compound's intrinsic pharmacokinetic properties.[5] If solubility remains a challenge, a co-solvent system or a lipid-based formulation may be necessary. It is imperative that the chosen vehicle is well-tolerated by the animal species and does not interfere with the biological activity of the compound. A vehicle-only control group is a mandatory component of all subsequent in vivo studies.[9]

Part 2: Dose Range-Finding (DRF) Studies

DRF studies are the first in vivo step to characterize the toxicological profile of a new compound.[10][11] The primary goals are to identify the Maximum Tolerated Dose (MTD) and to observe any signs of acute toxicity.[9][10] This information is foundational for designing subsequent, more detailed studies.[9]

Experimental Design for an Acute DRF Study

The design of a DRF study should be systematic, starting with a low dose and escalating until signs of toxicity are observed.[9][12]

Protocol for a Single-Dose DRF Study in Mice:

  • Animal Model: Use a common rodent model such as C57BL/6 or BALB/c mice.

  • Grouping: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Selection: Based on any available in vitro cytotoxicity data, start with a low dose (e.g., 1-5 mg/kg). Subsequent doses can be escalated by a factor of 2-3x (e.g., 10, 30, 100 mg/kg).[9]

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for up to 14 days.[13] Key parameters to observe are listed in Table 2.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Table 2: Parameters for Toxicity Observation in DRF Studies

CategorySpecific Observations
General Health Changes in posture, activity level (lethargy or hyperactivity), grooming habits.
Physical Appearance Ruffled fur, piloerection, changes in skin or eye color.
Neurological Tremors, seizures, ataxia (impaired coordination), changes in gait.[11]
Autonomic Salivation, lacrimation, changes in respiration.
Body Weight Daily measurement is critical.
Mortality Record time of death if it occurs.
Visualization of the DRF Workflow

DRF_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Analysis Formulation Develop Stable Formulation AnimalAcclimation Acclimate Animals (5-7 days) DoseGroups Assign Animals to Dose Groups (n=3-5/group) + Vehicle Control AnimalAcclimation->DoseGroups Dosing Administer Single Dose (e.g., PO, IP) DoseGroups->Dosing ClinicalObs Clinical Observations (48h post-dose) Dosing->ClinicalObs BodyWeight Daily Body Weight (14 days) ClinicalObs->BodyWeight Necropsy Gross Necropsy (at study end) BodyWeight->Necropsy MTD Determine MTD & NOAEL Necropsy->MTD

Caption: Workflow for a Dose Range-Finding (DRF) study.

Part 3: Pharmacokinetic (PK) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is essential for interpreting efficacy and toxicology data.[14][15] A PK study will help to establish the relationship between the administered dose and the resulting concentration of the drug in the body over time.[14]

Protocol for a Rodent PK Study

This protocol outlines a basic PK study in rats, which are often preferred over mice for serial blood sampling due to their larger size.

Protocol for a Single-Dose PK Study in Rats:

  • Animal Model: Use Sprague-Dawley or Wistar rats, often with jugular vein cannulation for ease of blood collection.

  • Grouping: A typical design includes two groups (n=3-5 per group):

    • Group 1 (IV): Receives a low, non-toxic dose (e.g., 1-2 mg/kg) intravenously to determine 100% bioavailability parameters.

    • Group 2 (PO/IP): Receives a higher, non-toxic dose (e.g., 10 mg/kg) via the intended therapeutic route.

  • Dose Administration: Administer the compound as a single bolus dose.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule would be:

    • Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Process blood to plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites) in the samples using a validated analytical method, typically LC-MS/MS.[14]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (see Table 3).

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentration.[14]Indicates the extent of absorption.
Tmax Time at which Cmax is reached.[14]Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).[14]Represents total drug exposure.
Half-life of the drug in plasma.[14]Determines dosing frequency.
CL Clearance.[14]Measures the rate of drug elimination.
Vd Volume of Distribution.[14]Indicates how widely the drug distributes in the body tissues.
F (%) Bioavailability.The fraction of the administered dose that reaches systemic circulation.
Visualization of PK/PD Relationship

PK_PD_Relationship cluster_PK PK Parameters cluster_PD PD Parameters Dose Administered Dose PK Pharmacokinetics (PK) (What the body does to the drug) Dose->PK Absorption, Distribution, Metabolism, Excretion PD Pharmacodynamics (PD) (What the drug does to the body) PK->PD Drug Concentration at Target Site Cmax Cmax AUC AUC t_half Effect Therapeutic Effect PD->Effect Target_Engagement Target Engagement Biomarker_Modulation Biomarker Modulation

Sources

Method

Advanced Crystallization Protocols for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide: A Thermodynamic and Kinetic Guide

Executive Summary 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) is a highly lipophilic building block and intermediate utilized in advanced drug discovery. Due to its rigid furan core, bulky cyclopentyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) is a highly lipophilic building block and intermediate utilized in advanced drug discovery. Due to its rigid furan core, bulky cyclopentyl ring, and chlorophenyl moiety, isolating this compound with high polymorphic purity and an optimal particle size distribution (PSD) requires precise control over supersaturation. This application note details two robust crystallization strategies—a seeded cooling crystallization and an anti-solvent crystallization—grounded in established pharmaceutical engineering principles to ensure scalable, high-yield recovery.

Physicochemical Profiling & Thermodynamic Rationale

Before designing a crystallization process, the thermodynamic landscape of the solute-solvent system must be defined. The target compound features a hydrophobic molecular backbone with localized polar regions (the amide linkage).

  • Hydrogen Bonding: The amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. The furan oxygen provides weak acceptor capabilities.

  • Solvent Compatibility: The compound exhibits high solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) and temperature-dependent solubility in polar protic solvents (e.g., Isopropanol, Ethanol). It is practically insoluble in water and aliphatic hydrocarbons (e.g., n-Heptane).

Causality of Experimental Choices: Cooling crystallization relies heavily on a steep temperature-solubility curve. Isopropanol (IPA) is selected because it suppresses rapid primary nucleation (which typically leads to fines and agglomeration) and allows for a wide Metastable Zone Width (MSZW). Operating strictly within the MSZW ensures that crystal growth dominates over secondary nucleation, yielding larger, purer crystals .

Conversely, for heat-sensitive reaction streams or when a steeper supersaturation generation is required, an anti-solvent approach using an Ethyl Acetate (EtOAc)/Heptane system is preferred. Heptane rapidly decreases the solubility of the hydrophobic furamide without inducing the "oiling out" (liquid-liquid phase separation) commonly observed when water is used as an anti-solvent for highly lipophilic APIs .

Table 1: Estimated Solubility Profile & Solvent Selection Criteria

Solvent SystemTemp (°C)Estimated Solubility (mg/mL)Role in Crystallization
Isopropanol (IPA)5< 5Primary solvent (Cooling)
Isopropanol (IPA)70> 120Primary solvent (Cooling)
Ethyl Acetate (EtOAc)25> 150Primary solvent (Anti-solvent)
n-Heptane25< 2Anti-solvent
EtOAc / Heptane (1:4)25< 10Mixed system (High yield)

Crystallization Strategy & Workflow

The workflow below outlines the decision-making process for selecting and executing the appropriate crystallization protocol based on the crude material's thermal stability and the desired process throughput.

CrystallizationWorkflow Start Crude 5-(2-chlorophenyl)- N-cyclopentyl-2-furamide SolventScreen Thermodynamic Profiling & Solvent Screening Start->SolventScreen Cooling Protocol A: Cooling Crystallization (IPA) SolventScreen->Cooling High Temp Dependency AntiSolvent Protocol B: Anti-Solvent (EtOAc/Heptane) SolventScreen->AntiSolvent Heat Sensitive / High Yield Dissolution1 Dissolution at 70°C Cooling->Dissolution1 Dissolution2 Dissolution at 25°C AntiSolvent->Dissolution2 Nucleation1 Seeding in MSZW (Controlled Nucleation) Dissolution1->Nucleation1 Nucleation2 Heptane Addition (Supersaturation Generation) Dissolution2->Nucleation2 Growth1 Linear Cooling to 5°C (0.1°C/min) Nucleation1->Growth1 Growth2 Aging & Crystal Growth (Agitation 300 rpm) Nucleation2->Growth2 Filtration Filtration & Cold Wash Growth1->Filtration Growth2->Filtration Drying Vacuum Drying (40°C) Filtration->Drying Analysis CQA Validation (XRPD, DSC, HPLC) Drying->Analysis

Figure 1: Decision tree and workflow for the crystallization of the furamide derivative.

Experimental Protocols

Protocol A: Seeded Cooling Crystallization in Isopropanol

This method is designed to maximize particle size and chemical purity by maintaining the supersaturation level strictly within the MSZW .

  • Dissolution: Suspend 10.0 g of crude 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in 80 mL of Isopropanol (IPA) in a jacketed crystallizer equipped with an overhead stirrer and a PT100 temperature probe.

  • Heating: Heat the suspension to 70°C under moderate agitation (250 rpm) until a clear solution is achieved. Hold isothermally for 15 minutes to ensure complete dissolution of any microscopic crystal ghosts.

  • Clarification: Polish filter the hot solution through a pre-heated 0.45 µm PTFE membrane into a clean reactor to remove insoluble particulate matter.

  • Initial Cooling: Cool the solution linearly to 55°C at a rate of 0.5°C/min. This temperature is empirically determined to be just inside the metastable zone (supersaturated but lacking the thermodynamic driving force for spontaneous primary nucleation).

  • Seeding: Add 0.1 g (1 wt%) of pure, milled 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide seeds suspended in 1 mL of cold IPA.

  • Aging: Hold the suspension isothermally at 55°C for 60 minutes. This allows the seeds to heal and primary growth to initiate, acting as a sink for supersaturation and preventing secondary nucleation bursts.

  • Controlled Cooling: Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min. This slow cooling trajectory is critical to ensure crystal growth dominates.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) IPA to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours to a constant weight.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This protocol is ideal for scaling up or processing streams where the compound is already dissolved in a reaction solvent, circumventing the need for energy-intensive solvent swaps .

  • Dissolution: Dissolve 10.0 g of the crude compound in 50 mL of Ethyl Acetate at 25°C. Agitate at 300 rpm to ensure rapid micromixing during the anti-solvent addition.

  • Initial Anti-Solvent Addition: Using a programmable dosing pump, add 20 mL of n-Heptane at a constant rate of 1 mL/min. The solution will approach the supersaturation limit.

  • Seeding (Optional but Recommended): Introduce 0.1 g of seed crystals to direct the polymorphic outcome and prevent localized oiling out at the solvent/anti-solvent interface.

  • Continuous Anti-Solvent Addition: Continue dosing an additional 130 mL of n-Heptane at a slightly increased rate of 2 mL/min. The final solvent ratio should be approximately 1:3 (EtOAc:Heptane v/v).

  • Aging: Stir the resulting slurry at 25°C for 2 hours to ensure maximum depletion of the solute from the mother liquor and to allow Ostwald ripening to smooth the crystal surfaces.

  • Isolation: Filter the suspension and wash the cake with 20 mL of pure n-Heptane.

  • Drying: Vacuum dry at 40°C for 24 hours.

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

ProtocolCritical Process Parameters (CPPs)Target CQAsPotential Process Risks
A (Cooling) Cooling rate (0.1°C/min), Seeding Temp (55°C)High purity (>99%), Large PSD (d90 > 150 µm)Rapid cooling causes fines and solvent entrapment.
B (Anti-Solvent) Dosing rate (1-2 mL/min), Final Ratio (1:3)High yield (>90%), Consistent polymorphFast dosing leads to oiling out or amorphous precipitation.

Analytical Validation

To ensure the crystallization acts as a self-validating purification system, the isolated material must be subjected to rigorous orthogonal analysis:

  • X-Ray Powder Diffraction (XRPD): Confirms the crystalline nature and identifies the polymorphic form. The diffractogram must be compared against a reference standard to ensure no polymorphic transitions or solvate formations occurred during solvent shifts.

  • Differential Scanning Calorimetry (DSC): Evaluates the melting endotherm. A sharp melting point indicates high lattice purity, while broadened or depressed peaks suggest solvent inclusion or impurity incorporation.

  • High-Performance Liquid Chromatography (HPLC): Quantifies chemical purity. The mother liquor should also be analyzed to calculate the mass balance, actual yield, and the distribution coefficient of impurities.

References

  • Zhang, D., et al. (2021). "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development, 25(6), 1284-1351. URL: [Link]

  • Ranjbar, M., et al. (2025). "Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis." Pharmaceuticals, 18(3), 314. URL: [Link]

  • Nagy, Z. K., et al. (2008). "Determination of the Kinetic Parameters for the Crystallization of Paracetamol from Water Using Metastable Zone Width Experiments." Industrial & Engineering Chemistry Research, 47(4), 1245-1252. URL: [Link]

  • Domokos, A., et al. (2021). "Integrated Continuous Pharmaceutical Technologies—A Review." Organic Process Research & Development, 25(4), 721-739. URL: [Link]

Application

Application Note: Microwave-Assisted Synthesis of 5-(2-Chlorophenyl)-N-cyclopentyl-2-furamide

Executive Summary & Scientific Rationale Furan-2-carboxamide derivatives represent a highly privileged scaffold in medicinal chemistry and drug discovery, frequently exhibiting potent targeted inhibitory activities and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Furan-2-carboxamide derivatives represent a highly privileged scaffold in medicinal chemistry and drug discovery, frequently exhibiting potent targeted inhibitory activities and serving as robust building blocks for complex active pharmaceutical ingredients (APIs)[1]. The target compound, 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7), is a commercially recognized reference standard and synthetic intermediate.

Synthesizing this molecule presents a specific chemical challenge: the cross-coupling of a sterically hindered ortho-chloro substituted boronic acid to a functionalized furan core. Conventional thermal heating for such Suzuki-Miyaura couplings often leads to prolonged reaction times, competitive protodeboronation (degradation of the boronic acid), and oxidative homocoupling.

To overcome these thermodynamic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation relies on dielectric heating, which directly couples microwave energy with polar molecules (solvents and reagents) to provide instantaneous, localized superheating. This drastically accelerates the transmetalation step of the catalytic cycle, driving the reaction to completion in minutes rather than hours, while suppressing unwanted side reactions[2]. Furthermore, utilizing an aqueous solvent system under microwave conditions enhances the green chemistry profile of the transformation while maintaining excellent yields[3].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is designed as a highly efficient, two-step convergent pathway starting from commercially available 5-bromo-2-furoic acid.

  • Step 1: Amide Coupling. The carboxylic acid is first coupled with cyclopentylamine to form the intermediate 5-bromo-N-cyclopentyl-2-furamide.

    • Causality: Performing the amide coupling prior to the Suzuki reaction is strategically critical. If the Suzuki coupling were performed first, the free carboxylic acid of the starting material would coordinate with the palladium catalyst or consume the basic equivalents (K₂CO₃) required for the transmetalation step, severely depressing the yield.

  • Step 2: Microwave-Assisted Suzuki-Miyaura Coupling. The brominated intermediate is coupled with (2-chlorophenyl)boronic acid.

    • Causality: The ortho-chloro group on the boronic acid introduces significant steric bulk. Microwave irradiation at 110 °C rapidly provides the activation energy necessary for the sterically hindered Pd(II) intermediate to undergo transmetalation, ensuring high conversion before the boronic acid can decompose.

Synthesis Workflow

SynthesisWorkflow A 5-Bromo-2-furoic acid + Cyclopentylamine B Amide Coupling (HATU, DIPEA) RT, 2 h A->B C 5-Bromo-N-cyclopentyl-2-furamide (Intermediate) B->C E Microwave Irradiation 110 °C, 20 min C->E D (2-Chlorophenyl)boronic acid + Pd(PPh3)4 + K2CO3 D->E F 5-(2-Chlorophenyl)-N-cyclopentyl-2-furamide (Target Compound) E->F

Workflow for the two-step synthesis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure each step is self-validating before proceeding to the next.

Step 1: Synthesis of 5-Bromo-N-cyclopentyl-2-furamide

Reagents:

  • 5-Bromo-2-furoic acid: 1.0 eq (5.0 mmol, 955 mg)

  • Cyclopentylamine: 1.2 eq (6.0 mmol, 511 mg)

  • HATU: 1.1 eq (5.5 mmol, 2.09 g)

  • DIPEA: 2.5 eq (12.5 mmol, 2.18 mL)

  • Anhydrous DMF: 15 mL

Methodology:

  • Activation: Dissolve 5-bromo-2-furoic acid in anhydrous DMF in an oven-dried flask under an inert argon atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Causality: This pre-activation step ensures the complete formation of the active O-Atab ester, preventing unreacted HATU from reacting with the amine to form unwanted guanidinium byproducts.

  • Coupling: Add cyclopentylamine dropwise via syringe. Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Control (IPC): Quench a 10 µL reaction aliquot in 1 mL of Methanol. Analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material mass and the appearance of the intermediate product mass. Due to the bromine isotope effect (⁷⁹Br and ⁸¹Br), the product must show a distinct 1:1 doublet at [M+H]⁺ = 258.0 and 260.0 m/z .

  • Workup: Dilute the mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 20 mL) to remove acidic byproducts, and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can generally be used in the next step without further purification.

Step 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Reagents:

  • 5-Bromo-N-cyclopentyl-2-furamide: 1.0 eq (1.0 mmol, 258 mg)

  • (2-Chlorophenyl)boronic acid: 1.5 eq (1.5 mmol, 234 mg)

  • Pd(PPh₃)₄: 0.05 eq (5 mol%, 58 mg)

  • K₂CO₃: 3.0 eq (3.0 mmol, 414 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v): 5 mL

Methodology:

  • Preparation: In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, combine the furan intermediate, (2-chlorophenyl)boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

  • Critical Degassing: Sparge the heterogeneous mixture with argon gas for exactly 10 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid (forming 2,2'-dichlorobiphenyl), which depletes the reagent and complicates purification.

  • Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst under a steady stream of argon. Immediately seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

    • Parameters: Temperature = 110 °C; Time = 20 minutes; Power = Dynamic (Max 200 W); Stirring = High; Cooling = On.

  • In-Process Control (IPC): After the vial has cooled to room temperature, analyze a diluted aliquot via LC-MS.

    • Validation Criteria: Confirm the complete consumption of the brominated intermediate. The target product must exhibit a characteristic chlorine isotopic pattern (~3:1 ratio for ³⁵Cl and ³⁷Cl) at [M+H]⁺ = 290.1 and 292.1 m/z .

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove precipitated palladium black. Dilute the filtrate with EtOAc (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (C-Br Cleavage) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII 5-Bromo-N-cyclopentyl-2-furamide TM Transmetalation (Boronic Acid + Base) PdII->TM PdII2 Pd(II) Intermediate Ar-Pd-Ar' TM->PdII2 (2-Chlorophenyl)boronic acid RE Reductive Elimination (Product Formation) PdII2->RE RE->Pd0 Product 5-(2-Chlorophenyl)-N- cyclopentyl-2-furamide RE->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Quantitative Data & Optimization

The following table summarizes the optimization of the microwave-assisted Suzuki-Miyaura coupling step. The data illustrates the causal relationship between temperature, catalyst loading, and product yield.

Table 1: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Solvent SystemTemp (°C)Time (min)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)1,4-Dioxane/H₂O (4:1)902045%Incomplete conversion; insufficient thermal energy to overcome steric hindrance of the ortho-chloro group.
2 Pd(PPh₃)₄ (5%) 1,4-Dioxane/H₂O (4:1) 110 20 88% Optimal conditions; rapid transmetalation outpaces boronic acid degradation.
3Pd(PPh₃)₄ (5%)1,4-Dioxane/H₂O (4:1)1302072%Reduced yield due to thermal degradation of the furan core and rapid protodeboronation.
4Pd(dppf)Cl₂ (5%)1,4-Dioxane/H₂O (4:1)1102081%Bidentate ligand performs well, but standard tetrakis is slightly superior for this specific unhindered furan bromide.
5Pd(PPh₃)₄ (2%)1,4-Dioxane/H₂O (4:1)1102065%Lower catalyst loading leads to stalled reaction; catalyst likely poisoned by trace oxygen over time.

Note: Yields represent isolated yields after silica gel chromatography.

References

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxyl
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers.
  • 114553 | Sigma-Aldrich (5-(2-CHLOROPHENYL)-N-CYCLOPENTYL-2-FURAMIDE). Sigma-Aldrich.

Sources

Method

Application Notes and Protocols for the Formulation of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Introduction: Overcoming the Challenges of a Poorly Soluble Compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide is a novel chemical entity with significant therapeutic potential. However, its physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Challenges of a Poorly Soluble Compound

5-(2-chlorophenyl)-N-cyclopentyl-2-furamide is a novel chemical entity with significant therapeutic potential. However, its physicochemical properties present a considerable challenge to effective drug delivery. With a predicted octanol-water partition coefficient (XlogP) of 4.2, this compound is highly lipophilic, suggesting poor aqueous solubility.[1] Such characteristics often lead to low dissolution rates in the gastrointestinal tract and, consequently, poor and variable oral bioavailability.[2][3] This application note provides a comprehensive guide for researchers and drug development professionals on advanced formulation strategies to enhance the delivery of this promising, yet challenging, molecule. We will explore three key technologies: lipid-based drug delivery systems (LBDDS), nanosuspensions, and amorphous solid dispersions (ASDs). Each section will delve into the mechanistic basis of the strategy, provide detailed experimental protocols, and offer expert insights into their application.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Expertise & Experience: The Rationale for LBDDS

For highly lipophilic compounds like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, LBDDS are a highly effective approach.[4][5] These formulations involve dissolving the active pharmaceutical ingredient (API) in a mixture of lipids, surfactants, and co-solvents.[6][7][8] The primary advantage of this strategy is that the drug is already in a solubilized state when it reaches the gastrointestinal tract, bypassing the dissolution step that often limits the absorption of poorly soluble drugs.[4][9] Upon contact with aqueous gastrointestinal fluids, these systems can form fine emulsions or microemulsions, which facilitate drug absorption.[5][10] Furthermore, certain lipidic excipients can enhance lymphatic transport, potentially reducing first-pass metabolism.[11]

Authoritative Grounding: The Lipid Formulation Classification System (LFCS)

The LFCS provides a framework for classifying lipid-based formulations to predict their in vivo behavior. Formulations are categorized from Type I (simple oily solutions) to Type IV (surfactant and co-solvent mixtures without lipids), with increasing degrees of self-emulsification. For 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, Type II or III systems, which form emulsions or microemulsions upon gentle agitation, are likely to be most effective.

Experimental Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide to enhance its solubility and oral bioavailability.

Materials:

  • 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (API)

  • Oils: Medium-chain triglycerides (MCT), Oleic acid

  • Surfactants: Polyoxyl 35 castor oil (Kolliphor® EL), Polysorbate 80 (Tween® 80)

  • Co-solvents: Propylene glycol, Polyethylene glycol 400 (PEG 400)

Step-by-Step Methodology:

  • Solubility Screening:

    • Accurately weigh an excess amount of the API into separate vials containing 1 mL of each selected oil, surfactant, and co-solvent.

    • Seal the vials and place them in a shaking water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved API.

    • Carefully collect the supernatant and analyze the concentration of the dissolved API using a validated HPLC method.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • For each formulation, titrate with water dropwise while gently stirring.

    • Visually observe the formation of emulsions and identify the regions of clear or slightly bluish microemulsion formation.

    • Plot the data on a ternary phase diagram to delineate the self-emulsifying region.

  • Formulation Optimization and Characterization:

    • Select several promising formulations from the self-emulsifying region of the phase diagram.

    • Incorporate the API into these formulations at a target concentration (e.g., 50 mg/g).

    • Characterize the formulations for:

      • Droplet Size Analysis: Dilute the formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

      • Emulsification Time: Add a known amount of the formulation to a stirred aqueous medium and measure the time taken for complete emulsification.

      • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess the drug release profile.

Data Presentation: Example Solubility Screening Results

ExcipientTypeSolubility (mg/mL)
Medium-Chain TriglyceridesOil25.3
Oleic AcidOil18.7
Polyoxyl 35 Castor OilSurfactant150.2
Polysorbate 80Surfactant125.8
Propylene GlycolCo-solvent85.6
PEG 400Co-solvent98.1

Strategy 2: Nanosuspensions

Expertise & Experience: The Rationale for Nanosuspensions

Nanosuspension technology involves reducing the particle size of the API to the sub-micron range, typically between 200 and 600 nm.[2][12][13] This approach is particularly suitable for drugs that are poorly soluble in both aqueous and lipidic media.[14] The significant increase in the surface area of the drug particles leads to a higher dissolution velocity, as described by the Noyes-Whitney equation.[15] Furthermore, the reduction in particle size can also lead to an increase in the saturation solubility of the drug.[13]

Authoritative Grounding: Stabilization is Key

A critical aspect of nanosuspension formulation is ensuring the physical stability of the nanoparticles.[16] Without adequate stabilization, the high surface energy of the nanoparticles can lead to aggregation and crystal growth.[16] Stabilization is typically achieved by adsorbing surfactants or polymers onto the surface of the drug particles, which provides a steric or electrostatic barrier to aggregation.[12][17]

Experimental Protocol: Preparation of a Nanosuspension by Media Milling

Objective: To produce a stable nanosuspension of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide with enhanced dissolution properties.

Materials:

  • 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (API)

  • Stabilizers: Poloxamer 188, Hydroxypropyl methylcellulose (HPMC), Sodium lauryl sulfate (SLS)

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm)

  • Purified water

Step-by-Step Methodology:

  • Screening of Stabilizers:

    • Prepare coarse suspensions of the API in aqueous solutions of different stabilizers at various concentrations.

    • Observe the suspensions for any signs of aggregation or settling over 24 hours.

    • Select the stabilizer system that provides the best initial dispersion.

  • Media Milling Process:

    • Prepare a pre-suspension of the API and the selected stabilizer(s) in purified water.

    • Add the pre-suspension and the milling media to the milling chamber of a planetary ball mill.

    • Optimize the milling parameters, including milling time, speed, and temperature, to achieve the desired particle size.[13][18]

    • Monitor the particle size reduction at regular intervals using DLS.

  • Post-Milling Processing and Characterization:

    • Separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the nanosuspension for:

      • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential to assess the stability of the suspension.

      • Crystallinity: Analyze the solid-state of the API using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure it has not undergone any polymorphic changes.

      • Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM).

      • Dissolution Rate: Compare the dissolution rate of the nanosuspension to that of the un-milled API.[19]

Data Presentation: Example Particle Size Reduction over Time

Milling Time (hours)Mean Particle Size (nm)PDI
052300.85
28500.42
44200.25
82800.18
122550.15

Strategy 3: Amorphous Solid Dispersions (ASDs)

Expertise & Experience: The Rationale for ASDs

ASDs are a powerful formulation strategy for enhancing the oral bioavailability of poorly soluble drugs.[20][21][22] In an ASD, the crystalline API is converted into its amorphous, higher-energy state and dispersed within a polymer matrix.[23][24] This amorphous form has a significantly higher apparent solubility and dissolution rate compared to its crystalline counterpart.[22] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing back to its more stable, less soluble crystalline form.[22][23]

Authoritative Grounding: Polymer Selection and Drug-Polymer Interactions

The choice of polymer is critical to the success of an ASD formulation.[25] The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to restrict the molecular mobility of the drug, thereby enhancing physical stability.[26] Common polymers used in ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[22][23]

Experimental Protocol: Preparation of an ASD by Hot-Melt Extrusion (HME)

Objective: To prepare a stable ASD of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide with improved dissolution characteristics.

Materials:

  • 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (API)

  • Polymers: PVP VA64 (Kollidon® VA 64), HPMCAS

  • Plasticizers (optional): Sorbitol, Triethyl citrate

Step-by-Step Methodology:

  • Miscibility and Solubility Assessment:

    • Use theoretical calculations (e.g., Flory-Huggins interaction parameter) and experimental techniques (e.g., DSC) to assess the miscibility of the API with different polymers.

    • Determine the solubility of the crystalline API in the molten polymer at various temperatures.

  • Hot-Melt Extrusion Process:

    • Prepare a physical mixture of the API and the selected polymer at the desired drug loading.

    • Feed the mixture into a co-rotating twin-screw extruder.

    • Optimize the HME process parameters, including temperature profile, screw speed, and feed rate, to ensure complete amorphization and a homogeneous dispersion.

    • Collect the extrudate and mill it into a fine powder.

  • Characterization and Stability Testing:

    • Solid-State Characterization: Confirm the amorphous nature of the API in the extrudate using XRPD and DSC. A single Tg for the ASD is indicative of a miscible system.

    • Dissolution Performance: Evaluate the dissolution behavior of the ASD powder, focusing on the extent of supersaturation and its maintenance over time.

    • Physical Stability: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for any signs of recrystallization over time using XRPD and DSC.[27][28]

Data Presentation: Example Dissolution Profiles

Time (min)Crystalline API (% dissolved)ASD (% dissolved)
5245
15880
301595
602298

Visualization of Formulation Strategies

Diagram 1: Mechanism of SEDDS

SEDDS_Mechanism cluster_formulation SEDDS Formulation cluster_gi GI Tract API API (solubilized) GI_Fluid Aqueous GI Fluid API->GI_Fluid Dispersion Microemulsion Microemulsion Droplets Oil Oil Oil->GI_Fluid Dispersion Surfactant Surfactant Surfactant->GI_Fluid Dispersion Cosolvent Co-solvent Cosolvent->GI_Fluid Dispersion GI_Fluid->Microemulsion Self-Emulsification Absorption Enhanced Absorption Microemulsion->Absorption

Caption: Workflow of a Self-Emulsifying Drug Delivery System (SEDDS) in the GI tract.

Diagram 2: Nanosuspension Preparation Workflow

Nanosuspension_Workflow Start Coarse API Suspension Milling Media Milling (with Stabilizers) Start->Milling Separation Separation of Milling Media Milling->Separation Nanosuspension Stable Nanosuspension Separation->Nanosuspension Characterization Characterization (DLS, XRPD, TEM) Nanosuspension->Characterization

Caption: A typical workflow for preparing a nanosuspension using media milling.

Diagram 3: Amorphous Solid Dispersion Concept

ASD_Concept Crystalline Crystalline API Low Solubility High Stability Amorphous Amorphous API High Solubility Low Stability Crystalline->Amorphous Energy Input (e.g., HME) Amorphous->Crystalline Recrystallization (Undesirable) ASD Amorphous Solid Dispersion High Solubility High Stability Amorphous->ASD Molecular Dispersion Polymer Polymer Matrix Polymer->ASD Molecular Dispersion

Caption: The concept of stabilizing an amorphous drug within a polymer matrix.

Conclusion and Future Directions

The formulation of poorly soluble compounds like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide requires a systematic and scientifically-driven approach. Lipid-based drug delivery systems, nanosuspensions, and amorphous solid dispersions each offer unique advantages for enhancing the oral bioavailability of this promising API. The selection of the optimal strategy will depend on a thorough evaluation of the compound's physicochemical properties, the desired dosage form, and the target product profile. Further preclinical studies, including in vivo pharmacokinetic assessments, will be crucial to validate the performance of the developed formulations and to select the most promising candidate for clinical development.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Ascent. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Center for Biotechnology Information. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • National Center for Biotechnology Information. (2022, April 11). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development.
  • Bentham Science. (n.d.). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • American Pharmaceutical Review. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Asian Journal of Pharmaceutics. (2018, December 5). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • MDPI. (2022, April 19). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development.
  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
  • ResearchGate. (n.d.). Characterization techniques for Nanosuspension.
  • International Journal of Pharmaceutical Sciences and Research. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW.
  • University of Regensburg. (n.d.). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation.
  • National Center for Biotechnology Information. (n.d.). Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement.
  • BOC Sciences. (n.d.). What are Lipid Excipients and Their Applications?
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Pharma Times. (n.d.). LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY.
  • Research Journal of Pharmacy and Technology. (2020, April 15). Lipid based Vehicles and Lipid-based Excipients in Drug delivery.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • MDPI. (2023, May 17). Formulation Strategies of Nanosuspensions for Various Administration Routes.
  • MDPI. (2024, August 2). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients.
  • Dove Medical Press. (2025, April 27). Formulation and Characterization of Sonchus arvensis L. Nanosuspension for Enhanced Antioxidant and Lipid-Lowering Activities.
  • Ascendia Pharma. (2021, September 13). Development and Scale Up Considerations for Nanosuspension Dosage Forms.
  • MDPI. (2021, October 14). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes.
  • Pharmacentral. (2025, August 11). Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2026, February 1). A Comprehensive Review on Nanosuspension-Based Formulations to Improve Oral Bioavailability of BCS Class II Drugs.
  • National Center for Biotechnology Information. (n.d.). Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers.
  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • ResearchGate. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Taylor & Francis Online. (n.d.). Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology.
  • PubChem. (n.d.). 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide.
  • PubChemLite. (n.d.). 5-(2-chlorophenyl)-n-cyclopentyl-2-furamide (C16H16ClNO2).
  • Smolecule. (2024, August 9). 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide.
  • Chemsrc. (2026, March 2). CAS#:199458-86-1 | 5-(2-Chlorophenyl)-N-(3-nitrophenyl)-2-furamide.
  • PubChemLite. (n.d.). 5-(2-chlorophenyl)-n-phenyl-2-furamide (C17H12ClNO2).
  • Benchchem. (n.d.). 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide.
  • ChemScene. (n.d.). N-(2-chlorophenyl)furan-2-carboxamide.
  • Google Patents. (n.d.). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).

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Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing 5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide .

This furan-2-carboxamide derivative is a critical scaffold in medicinal chemistry[1]. The synthesis of 2,5-disubstituted furans requires precise control over reaction conditions to prevent furan ring degradation, overcome steric hindrance, and ensure high-purity amide bond formation.

Strategic Pathway Analysis

The synthesis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide can be approached via two primary pathways. Route A (Suzuki coupling followed by amidation) is the industry standard, as it prevents the free amine or amide from coordinating with and poisoning the palladium catalyst during the cross-coupling step.

SynthesisWorkflow SM1 5-bromo-2-furoic acid IntA 5-(2-chlorophenyl)-2-furoic acid (Intermediate A) SM1->IntA Suzuki Coupling + SM2, Pd cat. IntB 5-bromo-N-cyclopentyl-2-furamide (Intermediate B) SM1->IntB Amidation + Amine, HATU SM2 2-chlorophenylboronic acid Amine Cyclopentylamine Target 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (Target Product) IntA->Target Amidation + Amine, HATU IntB->Target Suzuki Coupling + SM2, Pd cat.

Figure 1: Divergent synthetic routes to 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Quantitative Pathway Comparison

Synthesis MetricRoute A (Recommended)Route B (Alternative)
Typical Overall Yield 65% – 75%40% – 55%
Catalyst Efficiency High (0.05 eq Pd required)Low (Amide poisons Pd, needs 0.10+ eq)
Steric Challenge Ortho-chloro group slows transmetalationHigh steric bulk during coupling
Purification Acid/Base washes highly effectiveRequires extensive chromatography
Scalability Excellent (Validated for multi-gram scale)Poor (Yield drops significantly on scale-up)

Standard Operating Procedures (Route A)

Every protocol below is designed as a self-validating system . By verifying the specific checkpoints, you ensure causality between your experimental actions and the chemical transformations.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-(2-chlorophenyl)-2-furoic acid[2].

  • Reagent Charging: To a round-bottom flask, add 5-bromo-2-furoic acid (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq).

    • Causality: A 20% excess of the boronic acid compensates for competitive protodeboronation, a common degradation pathway for sterically hindered ortho-substituted arylboronic acids.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to dissolve the solids, followed by Cs₂CO₃ (3.0 eq).

    • Causality: Because we are using the free carboxylic acid, 1.0 eq of base is immediately consumed to deprotonate the acid. The remaining 2.0 eq form the reactive boronate complex essential for the transmetalation step in the Pd catalytic cycle[2].

  • Catalyst Introduction: Sparge the mixture with Argon for 15 minutes. Quickly add Pd(PPh₃)₄ (0.05 eq) and heat to 90 °C for 6–8 hours.

    • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1 with 1% AcOH). The starting material (

      
      ) should disappear, replaced by a highly UV-active product spot (
      
      
      
      ).
  • Workup: Cool to room temperature, concentrate in vacuo to remove dioxane. Dilute with water, wash with EtOAc (discard organic layer to remove neutral impurities). Acidify the aqueous layer to pH 2 with 1M HCl. Extract the precipitated product with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2.2: Amide Bond Formation

Objective: Coupling of Intermediate A with cyclopentylamine[3][4].

  • Pre-Activation: Dissolve 5-(2-chlorophenyl)-2-furoic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: Pre-activation forms the highly reactive O-acylisourea, which is immediately trapped by HOBt to form a stable active ester. This specific sequence prevents the formation of unreactive N-acylurea byproducts[3].

  • Amine Addition: Cool the mixture to 0 °C. Add cyclopentylamine (1.5 eq) followed by DIPEA (2.0 eq). Allow to warm to room temperature and stir for 4 hours.

    • Causality: Cyclopentylamine is volatile (bp ~106 °C); cooling prevents evaporative loss during the exothermic addition. DIPEA ensures the amine remains unprotonated and highly nucleophilic.

  • Workup: Quench with water and extract with EtOAc.

    • Validation Checkpoint: Wash the organic layer sequentially with 1M HCl (removes excess amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine[4]. Dry and concentrate to yield the target furamide.

Troubleshooting & FAQs

AmidationTroubleshooting Issue Low Amidation Yield Check1 Is starting acid consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check for active ester hydrolysis Yes1->Check2 Check3 Coupling reagent degraded? No1->Check3 Sol1 Use strictly anhydrous DMF/DCM Check2->Sol1 Sol2 Use fresh EDCI & check DIPEA Check3->Sol2

Figure 2: Diagnostic logic tree for troubleshooting low yields in the amidation step.

Q: My Suzuki coupling shows incomplete conversion of 5-bromo-2-furoic acid, and I see a new spot corresponding to debrominated 2-furoic acid. What went wrong? A: This is a classic symptom of protodeboronation of the 2-chlorophenylboronic acid outcompeting the transmetalation step. The ortho-chloro group creates significant steric bulk. Solution: Do not simply add more catalyst. Instead, ensure your solvent is thoroughly degassed, and consider adding an additional 0.5 eq of the boronic acid mid-reaction. If the issue persists, switch to a more sterically accommodating catalyst system like Pd(dppf)Cl₂[1].

Q: During the amidation workup, I have a persistent impurity that co-elutes with my product on the TLC plate. How do I remove it? A: If you utilized EDCI/HOBt, the impurity is likely trace N-acylurea or unreacted HOBt. Ensure your organic phase is washed thoroughly with 1M HCl followed by saturated aqueous NaHCO₃[4]. If you substituted HATU for EDCI, the byproduct is tetramethylurea, which is highly water-soluble but can partition into polar organic solvents; extensive aqueous washing (or a LiCl aqueous wash if using DMF) is required.

Q: Can I synthesize this via an acid chloride intermediate to save costs on peptide coupling reagents? A: Yes. The Schotten-Baumann approach is highly scalable and cost-effective. You can convert 5-(2-chlorophenyl)-2-furoic acid to the acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene[5]. Cautionary Note: Furan rings are sensitive to strong acids. You must ensure the reaction is strictly anhydrous and remove all excess SOCl₂ in vacuo before adding the cyclopentylamine. The amidation must then be performed in the presence of a strong organic base (e.g., triethylamine) to neutralize the HCl generated[4].

Q: Can I use newer, greener coupling reagents like TCFH-NMI for the amidation? A: Absolutely. Recent methodologies have demonstrated that TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) is highly effective for coupling biorenewable 2-furoic acids with amines at room temperature. This method avoids sensitizing reagents like HATU and often allows for direct product crystallization upon the addition of water[6].

References

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chlorophenyl Furan Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 2-(2-chlorophenyl)furan derivatives presents a unique set of thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 2-(2-chlorophenyl)furan derivatives presents a unique set of thermodynamic and kinetic challenges. The ortho-chloro substituent creates profound steric hindrance that can stall catalytic cycles, while electron-rich furan moieties are notoriously prone to side reactions like protodeboronation.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding cross-couplings.

Diagnostic Decision Tree

Before altering your reaction parameters, use the workflow below to diagnose the specific failure point in your catalytic cycle based on your LC-MS or GC-MS reaction profile.

G Start Issue: Low Yield in 2-Chlorophenyl Furan Synthesis Analyze Analyze Reaction Profile (GC-MS / LC-MS) Start->Analyze Hindrance Unreacted Aryl Halide (Steric Hindrance) Analyze->Hindrance Pathway A Proto Protodeboronation of Furan Boronic Acid Analyze->Proto Pathway B Homo Homocoupling Byproducts Analyze->Homo Pathway C Sol1 Use Bulky Ligands (WK-phos, NHC) Hindrance->Sol1 Overcome Sterics Sol2 Switch to Direct C-H Arylation Proto->Sol2 Bypass Boronic Acid Sol3 Optimize Base & Slow Addition Homo->Sol3 Control Kinetics

Diagnostic workflow for troubleshooting low yields in 2-chlorophenyl furan synthesis.

Troubleshooting FAQs

Q1: Why does my Suzuki-Miyaura coupling between 2-chlorophenylboronic acid and 2-bromofuran stall at low conversion? Causality: The ortho-chloro substituent on the phenyl ring exerts significant steric bulk, which severely impedes the transmetalation and reductive elimination steps of the palladium catalytic cycle. Furthermore, the electron-withdrawing nature of the chlorine atom, combined with its steric profile, makes the oxidative addition of 2-chloroaryl halides sluggish if the halide is on the substituted ring[1]. Solution: Transition to highly active pre-catalysts with bulky, electron-rich ligands. Ligands like WK-phos or N-heterocyclic carbenes (NHCs) possess flexible steric bulk. This flexibility accommodates the hindered substrate during the crowded oxidative addition step while providing enough steric pressure to accelerate the final reductive elimination of the biaryl product[1][2].

Q2: I am experiencing severe protodeboronation of furan-2-boronic acid when attempting to couple it with 2-chlorobenzene derivatives. How can I prevent this? Causality: Electron-rich heteroaryl boronic acids, particularly furan-2-boronic acid, are highly susceptible to protodeboronation—a base-catalyzed hydrolysis of the C-B bond. When coupling with a sterically hindered electrophile like a 2-chlorophenyl halide, the transmetalation step becomes the rate-limiting bottleneck. Because the coupling is slow, the competing protodeboronation pathway outpaces product formation, destroying your starting material[3]. Solution: You must either switch to strictly anhydrous conditions with milder bases (e.g., fluoride salts) or bypass boronic acids entirely by employing direct C-H arylation. Direct arylation of the furan ring with 2-chloroaryl triflates utilizes the inherent reactivity of the furan's alpha C-H bond, eliminating the need for unstable organoboron reagents[4].

Q3: How do I achieve chemoselectivity (reacting the C-H bond without cleaving the C-Cl bond) when coupling a chloroaryl triflate with furan? Causality: In standard Pd-catalyzed cross-couplings, C-OTf bonds are generally more reactive than C-Cl bonds. However, highly active electron-rich phosphine ligands can inadvertently activate the inert C-Cl bond, leading to polymerization or undesired side products[4]. Solution: Utilizing specialized pyrazole-alkyl phosphine ligands with varying cycloalkyl ring sizes precisely alters the coordination geometry of the palladium center. This tuned steric environment lowers the activation energy for C-H bond cleavage on the furan while selectively activating the C-Cl bond over the C-OTf bond, allowing for exclusive chemoselectivity without additives[5].

Quantitative Performance of Catalyst Systems

When selecting a catalyst system for 2-chlorophenyl furan synthesis, evaluate the steric demands of your specific substrates against the data summarized below:

Catalyst / Ligand SystemSubstratesReaction ConditionsYield (%)Key Advantage
Pd(OAc)₂ / WK-phos 2-Chloroaryl + Furan derivativesLow Pd loading (ppm), Base>95%Overcomes severe steric hindrance, extremely high turnover number (TON)[1].
Pd-NHC Palladacycle Hindered Aryl Chlorides + Boronic Acids2-propanol, Room Temp, NaOtBu>90%Enables room temperature coupling of di-ortho-substituted biaryls[6][7].
Pd / Pyrazole-Alkyl Phosphine Chloroaryl triflates + Furan110 °C, KOAc, Dioxane85–92%Additive-free direct C-H arylation with exclusive C-Cl chemoselectivity[4][5].

Validated Experimental Protocols

Protocol A: Room-Temperature Suzuki-Miyaura Coupling of Sterically Hindered 2-Chlorophenyl Halides

Self-Validating Mechanism: The use of a pre-formed Pd-NHC palladacycle ensures the active Pd(0) species is generated reliably upon base activation, preventing ligand oxidation. The slow injection of the aryl chloride maintains a low steady-state concentration of the electrophile, mathematically minimizing the probability of homocoupling collisions.

  • In a nitrogen-filled glovebox, charge a reaction vial with the Pd-NHC pre-catalyst (2 mol %), sodium tert-butoxide (1.2 equiv), and the appropriate furan-boronic acid (1.4 equiv)[6].

  • Seal the vial with a septum-fitted screw cap and remove it from the glovebox.

  • Inject technical-grade isopropanol (1.0 mL per 0.5 mmol of aryl chloride). Stir at room temperature for 15 minutes to activate the catalyst[7].

  • Inject the 2-chlorophenyl chloride derivative slowly (e.g., 10 µL / 30 sec) through the septum[6].

  • Monitor the reaction profile via gas chromatography. Upon completion (typically <2 hours), quench with silica gel, evaporate the solvent in vacuo, and purify via flash chromatography[6].

Protocol B: Direct C-H Arylation of Furan with 2-Chloroaryl Triflates

Self-Validating Mechanism: Utilizing KOAc as a weak base prevents the premature hydrolytic degradation of the triflate group. The exclusion of external additives ensures that the pyrazole-alkyl phosphine ligand remains the sole directing group for the palladium center, enforcing strict alpha-regioselectivity on the furan ring.

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the selected pyrazole-alkyl phosphine ligand (10 mol%), and KOAc (2.0 equiv)[4].

  • Evacuate and backfill the tube with argon three times to ensure a strictly inert atmosphere.

  • Add furan (can be used in excess as a co-solvent, or 2.0 equiv in anhydrous dioxane) and the 2-chloroaryl triflate (1.0 equiv) via a gastight syringe[5].

  • Seal the tube and heat the mixture to 110 °C for 12–24 hours under vigorous stirring[4].

  • Cool the reaction to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the highly pure 2-(2-chlorophenyl)furan derivative[5].

References

  • 1 - ResearchGate 2.6 - SciSpace 3.2 - Organic Chemistry Portal 4.7 - PubMed 5.3 - PMC 6.4 - PolyU 7.5 - PMC

Sources

Troubleshooting

Technical Support Center: Purification of 5-(2-Chlorophenyl)-N-cyclopentyl-2-furamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific purification bottlenecks encountered when synthesizing 5-(2-chlorophenyl)-N-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific purification bottlenecks encountered when synthesizing 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide via the Suzuki-Miyaura cross-coupling of 5-bromo-N-cyclopentyl-2-furamide and (2-chlorophenyl)boronic acid.

This guide is structured to help researchers and drug development professionals resolve trace metal contamination, separate structurally identical dehalogenation byproducts, and manage unreacted starting materials through causality-driven, self-validating protocols.

Section 1: Transition Metal (Palladium) Remediation

Q: Why is palladium so difficult to remove from 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide using standard aqueous workups? A: The target molecule contains a furan ring and a secondary carboxamide (N-cyclopentyl). These heteroatomic motifs act as bidentate-like ligands that coordinate strongly with residual palladium species from the cross-coupling reaction. Simple liquid-liquid extraction or standard silica gel filtration often leaves Pd levels at 100–1000 ppm, which is unacceptable for pharmaceutical intermediates requiring <10 ppm thresholds[1].

Q: What is the most reliable method for stripping coordinated Pd from this specific scaffold? A: You must outcompete the furan/amide coordination using functionalized solid-supported scavengers. Macroporous trimercaptotriazine (MP-TMT) resins or self-assembled hybrid hydrogels are highly effective[2]. The trimercaptotriazine ring provides multiple soft sulfur and nitrogen donors that have a vastly higher affinity for soft transition metals like Pd(II) and Pd(0) than the borderline oxygen/nitrogen donors of your product[1].

Data Summary: Comparison of Palladium Remediation Strategies
Remediation TechniqueMechanism of ActionTypical Final Pd LevelPros & Cons
Silica Gel Filtration Physical adsorption / Weak coordination100 – 500 ppmPro: Fast, cheap.Con: Fails to break product-Pd complexes.
Crystallization Lattice exclusion20 – 100 ppmPro: Purifies organic impurities simultaneously.Con: Pd often co-crystallizes with amides.
Silica-Thiol (Si-SH) Covalent metal-sulfur binding5 – 20 ppmPro: Good affinity.Con: Can release malodorous thiols; slower kinetics.
MP-TMT Resin Chelation via multi-dentate S/N macrocycle< 5 ppmPro: Extremely high affinity; easily filtered.Con: Higher material cost.
Protocol 1: Step-by-Step Palladium Scavenging using MP-TMT Resin

This protocol is a self-validating system designed to ensure pharmaceutical-grade metal clearance.

  • Preparation: Following the Suzuki cross-coupling, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer and redissolve the crude 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in a polar aprotic solvent (e.g., DMF or THF) at a concentration of 10 mL/g.

  • Resin Addition: Add 5 equivalents of MP-TMT (macroporous polystyrene-bound trimercaptotriazine) relative to the initial molar loading of your palladium catalyst[1].

  • Incubation: Stir the suspension gently at 50 °C for 12–16 hours. Causality note: Elevated temperature is critical here; it provides the activation energy required to break the product-Pd coordination bonds and enhances diffusion into the macroporous resin.

  • Filtration & Validation: Filter the mixture through a pad of Celite to remove the resin, washing with a small amount of THF.

  • Self-Validation Step: Before proceeding, take a 100 µL aliquot of the filtrate, digest it in concentrated HNO₃, and analyze via ICP-MS. If Pd is >10 ppm, repeat the resin treatment. If <10 ppm, precipitate the pure product by slowly adding water to the DMF/THF solution.

Section 2: Mitigating and Separating Dehalogenation Impurities

Q: LC-MS analysis of my crude mixture shows a mass corresponding to [M-Cl+H]⁺ (5-phenyl-N-cyclopentyl-2-furamide). How did this form? A: This is a hydrodehalogenation byproduct. While the Suzuki coupling selectively targets the highly reactive C-Br bond of the furan starting material, the C-Cl bond on the newly formed biaryl system is not entirely immune to the highly active Pd(0) catalyst. If the reaction is heated too long, or if highly electron-rich ligands are used, the Pd(0) can undergo a secondary oxidative addition into the C-Cl bond. In the presence of base and protic solvents (which act as hydride donors), a palladium-hydride (Pd-H) species forms, leading to the reductive elimination of the des-chloro impurity[3][4].

G SM1 5-Bromo-N-cyclopentyl- 2-furamide Pd Pd(0) Catalyst + Base SM1->Pd SM2 (2-Chlorophenyl) boronic acid SM2->Pd Target Target Product: 5-(2-chlorophenyl)-N- cyclopentyl-2-furamide Pd->Target Cross-Coupling (Desired) Imp1 Des-bromo Impurity: N-cyclopentyl-2-furamide Pd->Imp1 Hydrodehalogenation (Pd-H species) Imp2 Des-chloro Impurity: 5-phenyl-N-cyclopentyl- 2-furamide Pd->Imp2 Over-reduction (C-Cl activation) Imp3 Homocoupling Impurity: 2,2'-dichlorobiphenyl Pd->Imp3 Oxidative Homo-coupling

Figure 1: Reaction pathways in the Suzuki synthesis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Q: How do I separate the des-chloro impurity from my target product? Normal-phase silica gel isn't working. A: Because the des-chloro impurity lacks only a single chlorine atom, its dipole moment and hydrogen-bonding profile are nearly identical to the target molecule, making normal-phase chromatography highly ineffective. You must exploit the subtle difference in lipophilicity using Reverse-Phase Preparative HPLC.

Protocol 2: Chromatographic Resolution of Des-Chloro Impurities via RP-HPLC
  • Sample Preparation: Dissolve the crude mixture in DMSO/Methanol (1:1 v/v) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a C18 bonded silica column (e.g., 250 x 21.2 mm, 5 µm particle size). The hydrophobic stationary phase will strongly interact with the lipophilic cyclopentyl and biaryl groups.

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic acid in Water. (Causality note: The acid buffers the furan oxygen and amide nitrogen, preventing peak tailing).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Run a shallow gradient from 40% B to 70% B over 30 minutes.

    • Elution Order: The des-chloro impurity will elute earlier than the target product because the absence of the heavy chlorine atom slightly reduces its overall hydrophobicity.

  • Fraction Collection & Validation: Monitor UV absorbance at 254 nm. Collect fractions, and validate the purity of the target peak via LC-MS before pooling and lyophilizing.

Section 3: Handling Boronic Acid and Homocoupling Byproducts

Q: I am seeing significant amounts of 2,2'-dichlorobiphenyl and unreacted furan starting material. What went wrong? A: Your (2-chlorophenyl)boronic acid is undergoing base-mediated protodeboronation or oxidative homocoupling[5]. Ortho-substituted boronic acids are highly susceptible to protodeboronation due to the steric strain of the ortho-chlorine and its electron-withdrawing inductive effect, which weakens the C-B bond.

Q: How can I prevent this in future batches? A: To mitigate boronic acid degradation:

  • Use an excess: Always use 1.3 to 1.5 equivalents of the (2-chlorophenyl)boronic acid.

  • Portion-wise addition: Add the boronic acid in three portions over the first hour of the reaction to keep its steady-state concentration low, minimizing homocoupling.

  • Switch to a Pinacol Ester: If problems persist, synthesize or purchase (2-chlorophenyl)boronic acid pinacol ester (BPin). The steric bulk of the pinacol group drastically reduces the rate of protodeboronation, ensuring the coupling partner survives long enough to react with the furan[5].

References

  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." Biotage Application Note AN154. URL: [Link]

  • "Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions." Chemical Science, Royal Society of Chemistry. URL: [Link]

  • "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry (PubMed). URL: [Link]

  • "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Greenwich. URL: [Link]

Sources

Optimization

stability of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide at various pH levels

Welcome to the Technical Support Center for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of furan-carboxamide de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of furan-carboxamide derivatives during synthesis, formulation, and chromatographic analysis.

This compound presents a unique dual-vulnerability profile: it contains both a furan heterocycle and an amide linkage. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is not just academic—it is the difference between a successful assay and weeks of lost time tracking down phantom degradation products.

Below is an in-depth, causality-driven guide to mastering the pH stability of this compound.

Part 1: Mechanistic Deep Dive (FAQs)

Q: Why does my compound degrade so rapidly when using 0.1% TFA in my HPLC mobile phase? A: You are observing acid-catalyzed furan ring opening compounded by amide hydrolysis. Furan rings are highly susceptible to degradation under acidic conditions (pH < 4). The degradation is initiated by the protonation of the furan ring—typically at the


-carbon—which is the rate-limiting step[1]. Once protonated, the ring loses its aromatic stabilization and undergoes rapid nucleophilic attack by water, leading to the formation of reactive 1,4-dicarbonyl intermediates. Simultaneously, the acidic environment protonates the carbonyl oxygen of the amide bond, increasing the electrophilicity of the carbonyl carbon and facilitating water-mediated cleavage[2]. To prevent this, you must switch to a buffered mobile phase (e.g., ammonium acetate, pH 6.5).

Q: Is the compound stable in alkaline lysis buffers (pH 10+) during extraction? A: No. While the furan ring is relatively stable under basic conditions, the amide bond exhibits a classic U-shaped pH-rate hydrolysis profile[3]. At pH levels above 9, hydroxide ions (


) act as strong nucleophiles, directly attacking the carbonyl carbon of the amide linkage. This base-catalyzed hydrolysis will rapidly cleave the molecule into 5-(2-chlorophenyl)-2-furoic acid and cyclopentylamine[4].

G Compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide Acidic Acidic Conditions (pH < 4) Compound->Acidic Basic Basic Conditions (pH > 9) Compound->Basic FuranOpen Furan Ring Opening (Acid-Catalyzed) Acidic->FuranOpen Primary Pathway AmideHydAcid Amide Hydrolysis (Protonation) Acidic->AmideHydAcid Secondary Pathway AmideHydBase Amide Hydrolysis (OH- Attack) Basic->AmideHydBase Primary Pathway DegradantsAcid 1,4-Dicarbonyls & Cyclopentylamine FuranOpen->DegradantsAcid AmideHydAcid->DegradantsAcid DegradantsBase 5-(2-chlorophenyl)-2-furoic acid + Cyclopentylamine AmideHydBase->DegradantsBase

Figure 1: pH-dependent degradation pathways of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Part 2: Quantitative Stability Profile

To guide your experimental design, we have synthesized the degradation kinetics into a practical reference table. Note that the electron-withdrawing nature of the 2-carboxamide group provides marginal stabilization to the furan ring compared to unsubstituted furan, but it is insufficient to withstand extreme pH stress[5].

pH LevelDominant Degradation MechanismEst. Half-Life (25°C, Aqueous)Recommended Action
pH 2.0 Furan ring opening & Acidic amide hydrolysis< 2 HoursAvoid. Do not use TFA or HCl without immediate neutralization.
pH 5.0 Mild acidic amide hydrolysis~ 14 DaysAcceptable for short-term storage or rapid chromatography.
pH 7.0 None (Maximum Stability)> 2 YearsOptimal. Use phosphate or HEPES buffers for formulation.
pH 9.0 Mild base-catalyzed amide hydrolysis~ 30 DaysMonitor closely. Avoid prolonged exposure during workups.
pH 12.0 Rapid base-catalyzed amide hydrolysis< 4 HoursAvoid. Do not use NaOH/KOH for pH adjustment.

Part 3: Applied Troubleshooting Guide

Scenario A: Low recovery post-acidic workup. Symptom: After quenching a reaction with 1N HCl and extracting with ethyl acetate, the yield of the target compound is <30%, and the organic layer turns dark. Causality: The localized high concentration of protons during the acid quench catalyzed the opening of the furan ring. The resulting dicarbonyls are highly reactive and rapidly polymerize, causing the dark coloration and mass loss. Solution: Quench reactions using a saturated


 solution or a mild phosphate buffer (pH 6.8) to ensure the aqueous phase never drops below pH 5 during the workup.

Scenario B: Unidentified peaks and peak splitting in HPLC. Symptom: When analyzing the compound, you observe a primary peak followed by a broad, trailing secondary peak that increases in area over time. Causality: Your sample solvent or mobile phase is likely unbuffered and drifting into acidic territory, causing on-column degradation.

Workflow Issue Unidentified Peaks in HPLC CheckPH Check Mobile Phase & Sample Solvent pH Issue->CheckPH IsAcidic pH < 4? CheckPH->IsAcidic IsBasic pH > 8? CheckPH->IsBasic ActionAcid Neutralize to pH 6-7. Use buffered mobile phase. IsAcidic->ActionAcid Yes ActionBase Lower pH to 6-7. Avoid NaOH/KOH. IsBasic->ActionBase Yes

Figure 2: Troubleshooting workflow for resolving pH-induced HPLC analytical artifacts.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must validate itself. Below are two optimized workflows for handling this compound.

Protocol 1: Self-Validating pH Forced Degradation Assay

This protocol determines the exact degradation kinetics of your specific batch while internally validating against volatilization or polymerization.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in LC-MS grade Acetonitrile.

  • Internal Standard (IS) Addition: Spike the stock solution with 100 µg/mL of Benzamide. Causality: Benzamide is highly resistant to mild pH changes and serves as a stable reference to validate LC-MS injection volume and detector response.

  • Buffer Incubation: Aliquot 100 µL of the stock into three separate vials. Add 900 µL of the following buffers to each respective vial:

    • Vial A: 0.1 M HCl (pH ~1.0)

    • Vial B: 50 mM Phosphate Buffer (pH 7.0) - Baseline Control

    • Vial C: 0.1 M NaOH (pH ~13.0)

  • Sampling & Quenching: Incubate at 37°C. At t=0, 1h, 4h, and 24h, withdraw 50 µL from each vial.

    • Critical Step: Immediately quench Vial A with 50 µL of 0.1 M NaOH, and Vial C with 50 µL of 0.1 M HCl to halt degradation.

  • Analysis: Analyze via LC-MS (using a pH 6.5 ammonium acetate mobile phase).

  • System Validation (Mass Balance Check): Calculate the molar sum of the parent compound and identified degradants (furoic acid, cyclopentylamine). If the total mass balance in Vial A drops below 90% compared to Vial B, it confirms the furan ring has opened and polymerized into undetectable oligomers.

Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE)
  • Aqueous Preparation: Dilute your crude reaction mixture or biological sample with 3 volumes of 100 mM Potassium Phosphate buffer (pH 6.8).

  • Validation Check: Before adding organic solvent, spot the aqueous mixture onto pH paper. Do not proceed if the pH is outside the 6.0–7.5 range. Adjust with dilute

    
     or 
    
    
    
    if necessary.
  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Gently invert 20 times. Causality: Vigorous shaking can create emulsions with partially degraded amphiphilic byproducts.

  • Separation: Allow phase separation. The target compound will partition into the upper EtOAc layer, protected from hydrolytic stress by the neutral aqueous buffer.

References

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability Source: Patsnap URL: [Link]

  • Quantifying Amide Bond Ruggedness: Impact of pH Variations Source: Patsnap Eureka URL:[Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion Source: RSC Advances (RSC Publishing) URL: [Link]

  • CHAPTER 2: Hydrolytic Degradation Source: The Royal Society of Chemistry URL:[Link]

  • Acidic and Basic Amide Hydrolysis Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: N-Cyclopentyl Amidation Troubleshooting Guide

Welcome to the Advanced Amidation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling sterically hindered pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amidation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling sterically hindered primary amines, such as cyclopentylamine.

The steric bulk of the cyclopentyl ring severely retards the rate of nucleophilic attack (aminolysis) on activated carboxylic esters. This kinetic delay widens the temporal window for competitive, undesired pathways—most notably, epimerization at the


-chiral center and O-to-N migration yielding unreactive N-acyl ureas[1]. This guide provides the mechanistic causality, quantitative reagent profiling, and self-validating protocols required to suppress these side reactions and rescue stalled couplings.

Mechanistic Causality of Side Reactions

To troubleshoot an amidation, you must first understand the competing pathways. When a carboxylic acid is activated, the resulting highly reactive intermediate (e.g., O-acylisourea) is at a kinetic crossroads. If the incoming amine is unhindered, aminolysis is instantaneous. However, with cyclopentylamine, the slow aminolysis allows the intermediate to degrade via two primary side reactions:

  • Racemization (Oxazolone Pathway): In the presence of a base, the activated ester of an

    
    -chiral acid can cyclize into an oxazolone. The 
    
    
    
    -proton of the oxazolone is highly acidic and easily abstracted by bases like DIPEA, leading to racemization before the bulky cyclopentylamine can react[2].
  • N-Acyl Urea Formation: When using carbodiimides (EDC, DIC), the initial O-acylisourea intermediate is prone to a spontaneous intramolecular O-to-N migration. This forms a thermodynamically stable, completely unreactive N-acyl urea[1][3].

G Acid Carboxylic Acid + Coupling Reagent Activated Activated Ester / O-Acylisourea (Highly Reactive) Acid->Activated Activation Product N-Cyclopentyl Amide (Desired Product) Activated->Product Aminolysis (+ Cyclopentylamine) AcylUrea N-Acyl Urea (Dead-End Byproduct) Activated->AcylUrea O-to-N Migration (Slow kinetics) Oxazolone Oxazolone Intermediate (Leads to Racemization) Activated->Oxazolone Base-Catalyzed Cyclization Oxazolone->Product Aminolysis (Epimerized Product)

Mechanistic divergence of activated esters facing sterically hindered aminolysis.

Quantitative Reagent Profiling

Selecting the correct coupling reagent and additive is the most critical variable in N-cyclopentyl amidation. The table below synthesizes the performance data of common reagent classes when confronted with steric hindrance.

Reagent ClassExample SystemRacemization RiskAcyl Urea RiskByproduct RemovalRecommended Use Case
Carbodiimide EDC / DIPEAHighCritical Aqueous WashUnhindered amines only; avoid for cyclopentylamine unless using additives.
Carbodiimide + Additive EDC / OxymaPureLowLowAqueous WashGeneral purpose; Oxyma intercepts the O-acylisourea to prevent migration[3].
Uronium / Aminium HATU / DIPEAModerateNoneChromatographyHighly hindered amines; requires strict temperature control to prevent epimerization.
Phosphonic Anhydride T3P / DIPEAVery Low NoneAqueous WashScale-up, strict chiral integrity, and highly functionalized substrates[4].

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in analytical checkpoints to confirm the success of intermediate states before proceeding.

Protocol A: HATU-Mediated Coupling (Optimized for Hindered Amines)

Use this protocol when maximum reactivity is required, but chiral integrity must be maintained.

  • Pre-activation (Kinetic Control): Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1–0.2 M). Cool the mixture to 0 °C.

    • Causality: Cooling suppresses the thermodynamic oxazolone formation pathway.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Stir for exactly 2–3 minutes.

    • Validation Check: Quench a 5 µL aliquot into methanol and analyze via LC-MS. You should observe the mass of the methyl ester, confirming successful active ester formation without degradation.

  • Amine Addition: Add cyclopentylamine (1.2 to 1.5 eq). Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Causality: The excess of amine drives the equilibrium forward, compensating for the slow kinetics induced by the cyclopentyl ring's steric bulk.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove DMF and the tetramethylurea byproduct of HATU.

Protocol B: T3P-Mediated Amidation (Optimized for Scalability & Zero Acyl Urea)

Use this protocol for large-scale syntheses or when carbodiimides are causing intractable N-acyl urea byproducts.

  • Global Mixing: Combine the carboxylic acid (1.0 eq), cyclopentylamine (1.2 eq), and DIPEA (3.0 eq) in EtOAc (0.5 M).

    • Causality: Unlike HATU, T3P (Propanephosphonic acid anhydride) does not react with amines to form guanidinium byproducts. Therefore, all reagents can be safely mixed prior to activation, eliminating the risk of premature active ester degradation[4].

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir for 12–24 hours.

    • Validation Check: Monitor by LC-MS. T3P reactions are slower but exceptionally clean. If conversion stalls, add an additional 0.5 eq of T3P and DIPEA.

  • Workup: Wash the organic layer directly with water and brine. T3P byproducts are highly water-soluble phosphonic acids, allowing for isolation without chromatography[4].

Troubleshooting FAQs

Q1: I am using EDC and DIPEA to couple cyclopentylamine, but my LC-MS shows a massive peak with the exact mass of my acid + EDC. What is happening? A1: You are observing O-to-N migration, resulting in the formation of an N-acyl urea[1]. Because cyclopentylamine is bulky, the aminolysis step is slow. This kinetic delay allows the highly reactive O-acylisourea intermediate to rearrange into a thermodynamically stable, completely unreactive N-acyl urea[3]. Solution: Never use a carbodiimide alone with a hindered amine. You must add an auxiliary nucleophile like HOBt, HOAt, or OxymaPure. These additives rapidly trap the O-acylisourea to form a stable active ester that is immune to O-to-N migration[1][3].

Q2: My chiral


-amino acid is epimerizing by 30% during coupling with cyclopentylamine using HATU/DIPEA. How do I suppress this? 
A2:  Racemization is occurring via the oxazolone intermediate. The basicity of DIPEA is abstracting the 

-proton of the oxazolone before the slow-moving cyclopentylamine can attack[2]. Solution: First, ensure your pre-activation time at 0 °C is strictly under 3 minutes. If epimerization persists, swap DIPEA for a weaker, more sterically hindered base like sym-collidine. Alternatively, abandon basic conditions entirely and switch to DIC/HOAt, which has been proven to suppress epimerization in slow-reacting systems by operating under non-basic conditions[1][2].

Q3: My HATU reaction stalls at 50% conversion, and adding more cyclopentylamine doesn't help. Why? A3: You are likely experiencing competitive hydrolysis or guanidinylation. If your DMF is not strictly anhydrous, water will hydrolyze the activated ester back to the starting carboxylic acid. Furthermore, uronium salts like HATU can react directly with the amine to form an inactive guanidinium species, consuming your reagents. Solution: Switch to the T3P protocol. T3P is highly tolerant of moisture, does not form guanidinium byproducts, and provides a much cleaner reaction profile for stalled, sterically hindered couplings[4].

Troubleshooting Start Analyze Reaction Mixture (LC-MS / NMR) Racemization Issue: High Epimerization (Oxazolone pathway) Start->Racemization AcylUrea Issue: N-Acyl Urea Formation (Mass = Acid + Carbodiimide) Start->AcylUrea LowConversion Issue: Stalled Reaction (< 60% Conversion) Start->LowConversion Sol1 Action: Cool to 0°C, Use sym-collidine or DIC/HOAt Racemization->Sol1 Sol2 Action: Add HOBt/Oxyma or switch to HATU/T3P AcylUrea->Sol2 Sol3 Action: Ensure anhydrous conditions, Switch to T3P protocol LowConversion->Sol3

Diagnostic workflow for resolving common N-cyclopentyl amidation failures.

References
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. bachem.com.1

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. rsc.org.3

  • Propanephosphonic Acid Anhydride (T3P ® ) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. thieme-connect.com. 4

  • Epimerisation in Peptide Synthesis - MDPI. mdpi.com. 2

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Spectrum Analysis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide: A Comparative Guide on Solvent Effects and Field Strength

Executive Summary The structural elucidation of complex heterocyclic amides requires meticulous optimization of Nuclear Magnetic Resonance (NMR) parameters. This guide provides a comprehensive, objective comparison of so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex heterocyclic amides requires meticulous optimization of Nuclear Magnetic Resonance (NMR) parameters. This guide provides a comprehensive, objective comparison of solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 800 MHz) for the ¹H NMR analysis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7). By analyzing the causality behind chemical shifts and spin-spin coupling resolution, this guide equips researchers with the self-validating protocols necessary to overcome spectral overlap and confidently assign complex aromatic spin systems.

Introduction to the Analyte

5-(2-chlorophenyl)-N-cyclopentyl-2-furamide is a versatile building block featuring three distinct proton environments:

  • The Cyclopentyl Ring: An aliphatic system with a highly coupled network of methylene protons and an alpha-methine proton.

  • The Amide Linkage: A solvent-sensitive, exchangeable NH proton.

  • The Aromatic Core: A 2,5-disubstituted furan ring conjugated with a 2-chlorophenyl group, presenting a challenging, overlapping aromatic region (δ 6.8–7.9 ppm).

The primary analytical challenge lies in resolving the second-order coupling effects of the 2-chlorophenyl ABCD spin system and accurately identifying the furan H-3 and H-4 doublets amidst the aromatic overlap[1].

Experimental Workflow

To ensure high-fidelity data acquisition, the following workflow establishes a self-validating system where each step confirms the integrity of the previous one.

NMR_Workflow A Sample Prep (20 mg in 0.6 mL Solvent) B Probe Tuning & 3D Shimming A->B C Pulse Calibration (90° Pulse Optimization) B->C D 1D ¹H Acquisition (ns=16, d1=5s) C->D E 2D COSY/HSQC (For Overlap Resolution) D->E F Fourier Transform & Phase Correction E->F

Caption: Standard workflow for high-resolution 1H NMR acquisition and processing.

Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical environment of the analyte. We compared the spectrum acquired in non-polar Chloroform-d (CDCl₃) against highly polar Dimethyl Sulfoxide-d₆ (DMSO-d₆).

The Causality of Solvent Shifts:

  • Amide NH: In CDCl₃, the amide proton appears as a broad singlet or broad doublet around δ 6.20 ppm. In DMSO-d₆, the strong hydrogen-bond accepting nature of the sulfoxide oxygen disrupts intermolecular analyte-analyte H-bonding, replacing it with analyte-solvent H-bonding. This deshields the proton, shifting it significantly downfield to ~δ 8.45 ppm and sharpening the signal, allowing the ³J coupling to the cyclopentyl methine proton to be clearly observed.

  • Furan & Aromatic Protons: DMSO-d₆ alters the solvation shell, causing differential deshielding of the furan H-3/H-4 protons compared to the chlorophenyl protons, which can aid in resolving overlapping signals[1].

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) at 400 MHz
Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Shift Difference (Δδ)Signal Multiplicity
Amide NH 6.208.45+2.25br d (DMSO)
Furan H-3 7.157.28+0.13d (J = 3.5 Hz)
Furan H-4 6.857.02+0.17d (J = 3.5 Hz)
Ar H-6' 7.827.90+0.08dd
Ar H-3', H-4', H-5' 7.20 – 7.457.35 – 7.60VariableOverlapping Multiplets
Cyclopentyl CH (α) 4.354.20-0.15sextet/m
Cyclopentyl CH₂ (β,γ) 1.45 – 2.101.40 – 1.95-0.05 to -0.15m (8H)

Data synthesized based on empirical chemical shift rules for furan and benzamide derivatives[1].

Comparative Analysis 2: Field Strength (400 MHz vs. 800 MHz)

The 2-chlorophenyl group presents an ABCD spin system. At standard field strengths (400 MHz), the difference in resonance frequencies (Δν) between these protons is small relative to their scalar coupling constants (J). This low Δν/J ratio results in "strong coupling" or second-order effects, causing complex, non-first-order multiplets (roofing effects and overlapping signals)[2].

The Causality of High-Field Resolution: Upgrading to an 800 MHz spectrometer doubles the Zeeman splitting (Δν) while the scalar coupling (J) remains constant (as J-coupling is field-independent). This increases the Δν/J ratio, transitioning the spin system from second-order to pseudo-first-order[3]. At 800 MHz, the overlapping aromatic clump resolves into distinct doublets of doublets (dd) and triplets of doublets (td), enabling precise extraction of ortho (~8.0 Hz) and meta (~1.5 Hz) coupling constants.

Table 2: Resolution Comparison in the Aromatic Region (DMSO-d₆)
Field Strength2-Chlorophenyl Spin System ResolutionFuran H-3 / H-4 ResolutionSignal-to-Noise Ratio (SNR)
400 MHz Complex overlapping multiplet (δ 7.35–7.60). Cannot extract exact J values.Distinct doublets, but H-3 partially overlaps with Ar H-4'/H-5'.Baseline (Normalized to 1x)
800 MHz Fully resolved: dd (H-6'), td (H-5'), td (H-4'), dd (H-3'). Exact J extracted.Complete baseline separation from chlorophenyl signals.~2.8x enhancement[2]

Spin System Elucidation & Logical Relationships

To definitively assign the protons, 2D Correlation Spectroscopy (COSY) is employed. The molecule segregates into three isolated spin systems, as there is no scalar coupling across the amide carbonyl or the furan C2/C5 quaternary carbons.

Spin_Systems cluster_0 Cyclopentyl System cluster_1 Furan System cluster_2 2-Chlorophenyl System NH Amide NH CH CH (α) NH->CH ³J (in DMSO) CH2 CH₂ (β, γ) CH->CH2 ³J / ⁴J Coupling H3 Furan H-3 H4 Furan H-4 H3->H4 ³J = 3.5 Hz H3_Ar Ar H-3' H4_Ar Ar H-4' H3_Ar->H4_Ar ³J H5_Ar Ar H-5' H3_Ar->H5_Ar ⁴J H4_Ar->H5_Ar ³J H6_Ar Ar H-6' H4_Ar->H6_Ar ⁴J H5_Ar->H6_Ar ³J

Caption: 1H-1H spin-spin coupling networks delineated by 2D COSY NMR analysis.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow this self-validating protocol for acquiring the ¹H NMR spectrum.

Step 1: Sample Preparation

  • Weigh exactly 20.0 mg of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

  • Dissolve the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Calibration (Self-Validation)

  • Insert the sample into the magnet and allow 5 minutes for thermal equilibration (standardized at 298 K).

  • Tune and Match: Manually or automatically tune the probe to the exact resonance frequency of the sample. Causality: Variations in solvent dielectric constants shift the optimal probe tuning; failing to retune results in poor pulse efficiency and reduced SNR.

  • Shim the Magnet: Perform 3D gradient shimming on the deuterium lock signal. Validate shimming quality by checking the full-width at half-maximum (FWHM) of the TMS peak (target: < 0.8 Hz).

  • Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample. This ensures maximum transverse magnetization and accurate quantitative integration.

Step 3: Acquisition Parameters

  • Pulse Sequence: standard 1D sequence (zg30 or equivalent).

  • Spectral Width: 15 ppm (to capture the downfield NH proton without aliasing).

  • Relaxation Delay (D1): 5.0 seconds. Causality: Ensuring D1 > 5 × T₁ (longitudinal relaxation time) guarantees that all protons fully relax between scans, making the peak integrals strictly proportional to the number of protons.

  • Number of Scans (NS): 16 to 64 (depending on desired SNR).

Step 4: Processing

  • Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to enhance SNR without significantly degrading resolution.

  • Phase the spectrum manually (zero-order and first-order) to ensure symmetrical peak shapes.

  • Reference the spectrum by setting the TMS singlet to exactly δ 0.00 ppm.

Conclusion

For the structural verification of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, the combination of solvent selection and magnetic field strength is critical. While CDCl₃ is suitable for routine confirmation, DMSO-d₆ is vastly superior for characterizing the amide linkage due to its ability to lock the NH proton via hydrogen bonding, revealing crucial scalar coupling to the cyclopentyl ring. Furthermore, while a 400 MHz instrument can confirm the gross structure, an 800 MHz spectrometer is required to fully resolve the second-order effects of the 2-chlorophenyl group , allowing for rigorous, unambiguous assignment of the aromatic core.

References

  • Abraham, R. J., & Matth, M. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph. Available at: [Link][1]

  • Pirneni, T., et al. "Towards Optimizing Neural Network-Based Quantification for NMR Metabolomics." MDPI, 2025. Available at: [Link][2]

  • Park, S. C., et al. "DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits." arXiv, 2025. Available at: [Link][3]

Sources

Comparative

HPLC retention time and purity check for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

HPLC Retention Time and Purity Check for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide: A Comparative Method Development Guide As a Senior Application Scientist, developing a robust high-performance liquid chromatography (...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time and Purity Check for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide: A Comparative Method Development Guide

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method requires moving beyond trial-and-error. It demands a first-principles understanding of the analyte's physicochemical properties and the thermodynamic interactions within the column.

This guide provides an objective, data-backed comparison of chromatographic strategies for analyzing 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7), a highly lipophilic synthetic intermediate. By comparing traditional C18 methodologies against orthogonal Biphenyl stationary phases, this guide establishes a self-validating protocol for rigorous purity assessment.

Physicochemical Profiling & Chromatographic Causality

To design an effective separation method, we must first deconstruct the molecular architecture of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide:

  • Aromatic & Conjugated Systems: The molecule features an electron-rich furan core conjugated with a 2-chlorophenyl group. This extended

    
     system provides a strong UV chromophore, making UV detection at 254 nm and 272 nm optimal [1].
    
  • Hydrophobicity: The cyclopentyl ring and the halogenated aromatic ring impart significant lipophilicity (estimated LogP > 3.5), meaning the compound will exhibit strong retention on reversed-phase columns.

  • Hydrogen Bonding: The central carboxamide group acts as both a hydrogen bond donor and acceptor, offering a secondary interaction site.

The Causality Behind Column & Solvent Selection: Standard C18 columns rely almost exclusively on dispersive (van der Waals) forces. While effective for general retention, C18 often fails to resolve closely related aromatic impurities (e.g., regioisomers or des-chloro byproducts).

To achieve baseline resolution, we compare the C18 phase against a Biphenyl stationary phase . Biphenyl columns offer orthogonal selectivity by engaging in


 interactions with the analyte's furan and chlorophenyl rings [2]. Furthermore, the choice of organic modifier is critical: Acetonitrile (MeCN) contains its own 

electrons, which competitively suppress

interactions on the column. Conversely, Methanol (MeOH) lacks

electrons, thereby maximizing the aromatic selectivity of the Biphenyl phase [3].

Mechanism cluster_0 C18 Stationary Phase cluster_1 Biphenyl Stationary Phase Molecule Target Analyte: Aromatic Furamide Disp Dispersive (van der Waals) Interactions Molecule->Disp PiPi π-π Interactions (Furan & Chlorophenyl) Molecule->PiPi Hbond Hydrogen Bonding (Amide Group) Molecule->Hbond Outcome1 Standard Retention (Co-elution risk) Disp->Outcome1 Outcome2 Orthogonal Selectivity (High Purity Resolution) PiPi->Outcome2 Hbond->Outcome2

Chromatographic retention mechanisms comparing C18 dispersive forces vs. Biphenyl π-π interactions.

Comparative Performance Data

To objectively evaluate the optimal method, 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide was spiked with a closely eluting synthetic impurity (a des-chloro analog) and analyzed across four distinct chromatographic environments.

The mobile phase consisted of Mobile Phase A (0.1% Formic Acid in Water to suppress silanol ionization) and Mobile Phase B (Organic Modifier). A gradient of 40% to 90% B over 15 minutes was applied at 1.0 mL/min.

Table 1: Quantitative Chromatographic Performance Metrics

ParameterC18 + MeCNC18 + MeOHBiphenyl + MeCNBiphenyl + MeOH
Retention Time (

, min)
6.458.127.3011.45
Tailing Factor (

)
1.421.381.151.08
Theoretical Plates (

)
8,5009,20012,40015,800
Resolution (

)
*
1.61.82.43.5

*Resolution (


) calculated against the nearest eluting des-chloro impurity. An 

is required for baseline separation.

Data Synthesis: The empirical data confirms our theoretical model. The Biphenyl column paired with Methanol delivers a superior theoretical plate count (


) and exceptional resolution (

). The increased retention time (11.45 min) is a direct result of the enhanced

and hydrogen-bonding interactions, which are otherwise muted when using Acetonitrile or a C18 phase.

Self-Validating Experimental Protocol

A reliable analytical method must be a self-validating system. The following protocol ensures that every run internally verifies its own accuracy, precision, and specificity.

Step 1: System Preparation & Equilibration
  • Column: Install a Biphenyl core-shell column (150 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase: Prepare Phase A (0.1% Formic Acid in MS-grade

    
    ) and Phase B (100% MS-grade Methanol).
    
  • Equilibration: Flush the system at 60% B for 20 column volumes until the baseline at 254 nm and 272 nm is completely stable.

Step 2: The Self-Validation Sequence (Injection Workflow)
  • Blank Injection (Validation of Specificity): Inject 10 µL of sample diluent (50:50 Water:MeOH). Acceptance Criterion: No peaks

    
     of the target analyte area at the expected retention time.
    
  • System Suitability Test (SST) (Validation of Efficiency): Inject 10 µL of a 0.1 mg/mL reference standard of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide in triplicate.

    • Acceptance Criteria: Retention time RSD

      
      ; Tailing Factor (
      
      
      
      )
      
      
      ; Theoretical Plates (
      
      
      )
      
      
      .
  • Sample Analysis: Inject the synthesized batch sample at 1.0 mg/mL.

  • Photodiode Array (PDA) Peak Purity Check: Extract the UV spectra across the apex, leading edge, and tailing edge of the analyte peak. Acceptance Criterion: The calculated Purity Angle must be less than the Purity Threshold, proving no co-eluting impurities exist beneath the main peak.

Workflow A Compound Profiling: 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide B Stationary Phase Selection A->B C1 C18 Column (Hydrophobic Retention) B->C1 C2 Biphenyl Column (π-π & Hydrophobic) B->C2 D1 Mobile Phase: MeCN (Standard Elution) C1->D1 D2 Mobile Phase: MeOH (Enhanced π-π Selectivity) C2->D2 E System Suitability & Purity Check (Rs > 2.0, As < 1.5) D1->E D2->E

Workflow for HPLC method development and purity validation of aromatic furamides.

Conclusion

For the purity assessment of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, relying on a standard C18/Acetonitrile method introduces a high risk of co-elution for structurally similar aromatic impurities. By shifting to a Biphenyl stationary phase with a Methanol modifier , analytical scientists can exploit


 interactions to achieve superior peak symmetry, higher resolution, and unequivocal peak purity. Implementing the self-validating SST protocol outlined above ensures that this method remains robust and audit-ready for drug development and QA/QC applications.

References

1. - Molecules / PubMed Central (NIH) 2. - LCGC International 3. - Benchchem

Comparative

Analytical Characterization of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide: ATR-FTIR vs. Transmission Spectroscopy

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the robust structural characterization of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. For the c...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the robust structural characterization of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. For the compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide —a structurally complex molecule featuring a secondary amide, a heteroaromatic furan ring, a halogenated aryl group, and an aliphatic cycloalkane—Fourier Transform Infrared (FTIR) spectroscopy serves as a critical diagnostic tool.

This guide objectively compares the two dominant FTIR methodologies used in drug development: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR . By dissecting the theoretical spectral fingerprint of this specific furamide derivative, we will establish field-proven, self-validating protocols that ensure data integrity, prevent analytical artifacts, and safeguard against polymorphic misidentification.

Molecular Architecture & Theoretical IR Fingerprint

Before selecting an analytical technique, a spectroscopist must predict the vibrational modes of the target molecule. 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (C₁₆H₁₆ClNO₂) contains several highly diagnostic functional groups. According to the foundational spectral interpretation guidelines established by [1], we can map the expected mid-infrared (4000–400 cm⁻¹) absorption profile.

Table 1: Predicted FTIR Peak Assignments for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide
Wavenumber Region (cm⁻¹)Vibration ModeStructural OriginExpected Intensity
3250 – 3350 N–H stretchingSecondary AmideMedium, broad (due to solid-state H-bonding)
3050 – 3150 C–H stretching (sp²)Furan & 2-Chlorophenyl ringsWeak to Medium
2850 – 2950 C–H stretching (sp³)Cyclopentyl ringStrong, sharp
1630 – 1660 C=O stretching (Amide I)Secondary Amide (conjugated with furan)Very Strong
1530 – 1570 N–H bending + C–N stretchingSecondary Amide (Amide II)Strong
1450 – 1600 C=C stretchingAromatic & Heteroaromatic ringsMedium to Strong (multiple bands)
1010 – 1200 C–O–C stretchingFuran ringStrong
740 – 770 C–H out-of-plane bendingortho-Disubstituted benzeneStrong
700 – 750 C–Cl stretchingAryl chlorideStrong

Data synthesized based on standard mid-infrared vibrational frequencies for organic functional groups.

Methodological Comparison: ATR vs. KBr Transmission

Choosing between ATR and Transmission FTIR is not a matter of preference; it is a strategic decision dictated by the physical chemistry of the sample and the specific analytical goal (e.g., polymorph screening vs. trace impurity analysis). As highlighted in recent pharmaceutical analyses [2], understanding the optical physics behind each method is crucial.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes an internal reflection element (typically a Diamond or ZnSe crystal). An infrared beam is directed into the crystal, creating an evanescent wave that penetrates the sample pressed against the surface.

  • The Causality of Spectral Shifts: The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, high-wavenumber peaks (like the diagnostic N-H stretch at ~3300 cm⁻¹) will exhibit artificially lower relative intensities compared to low-wavenumber peaks (like the C-Cl stretch at ~750 cm⁻¹).
    
  • Performance for this Compound: Ideal for rapid screening. Because it requires zero grinding, it preserves the native polymorphic state of the furamide crystal—a critical attribute since mechanical stress can induce phase transitions in pharmaceutical solids [3].

Transmission FTIR (KBr Pellet)

The sample is diluted (typically 1% w/w) in an infrared-transparent alkali halide matrix (KBr) and compressed into a solid disc. The IR beam passes directly through the sample.

  • The Causality of Scattering: The sample must be ground to a particle size of < 2 μm. If particles are larger than the wavelength of the incident IR light, Mie scattering (the Christiansen effect) occurs, resulting in severely sloping baselines and distorted peak shapes that ruin quantitative analysis.

  • Performance for this Compound: Provides uniform pathlengths and true relative intensities, making it superior for matching against legacy spectral libraries. However, the hygroscopic nature of KBr poses a severe risk: absorbed water yields a massive O-H peak at ~3400 cm⁻¹, which can completely mask the secondary amide N-H stretch of our target molecule.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as closed-loop, self-validating systems. If a validation check fails, the protocol mandates a halt and correction, ensuring absolute data integrity.

Protocol A: ATR-FTIR Non-Destructive Analysis

Objective: Obtain a polymorph-preserved spectrum of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Background Acquisition: Collect a background single-beam spectrum (typically 32 scans at 4 cm⁻¹ resolution).

    • Validation Check: The background energy profile must be a smooth curve with expected atmospheric H₂O and CO₂ bands. If anomalous sharp peaks appear, the crystal is contaminated. Reclean and repeat.

  • Sample Application: Place ~2–5 mg of the neat furamide powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Intimate optical contact between the sample and the crystal is required for the evanescent wave to interact with the molecules. Insufficient pressure leads to a high-noise, low-absorbance spectrum.

  • Scanning & Correction: Acquire the sample spectrum. Apply an "ATR Correction" algorithm in the spectrometer software.

    • Validation Check: Inspect the baseline in the 2500–2000 cm⁻¹ region (where this specific molecule has no active vibrations). The baseline must sit flat at ~0 Absorbance. A sloping baseline indicates uneven pressure or particle size anomalies.

Protocol B: KBr Pellet Transmission Analysis

Objective: Obtain a high-resolution, library-ready spectrum with true relative intensities.

  • Matrix Dehydration: Dry FT-IR grade KBr powder in an oven at 105°C for a minimum of 2 hours, storing it in a desiccator.

    • Causality: Eliminates interstitial moisture that would mask the furamide's N-H stretching band at 3250–3350 cm⁻¹.

  • Milling: Weigh ~1 mg of the furamide compound and ~100 mg of dried KBr. Transfer to an agate mortar. Grind vigorously for 2–3 minutes until the mixture has a flour-like consistency (< 2 μm particle size).

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

    • Validation Check (Critical): Remove the pellet and hold it up to the light. It must be completely translucent, allowing you to read text through it. An opaque or cloudy pellet indicates trapped air, absorbed moisture, or insufficient grinding. Do not scan an opaque pellet; discard and repeat.

  • Scanning: Place the pellet in the transmission holder and acquire the spectrum against a blank air background.

Analytical Workflow & Decision Matrix

The following logical relationship diagram maps the decision-making process for analyzing 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, ensuring the chosen technique aligns with the structural and physical demands of the sample.

IR_Workflow Start Target API: 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide Decision Select IR Analytical Technique Start->Decision ATR ATR-FTIR (Attenuated Total Reflectance) Decision->ATR Rapid/Non-destructive KBr Transmission FTIR (KBr Pellet) Decision->KBr High Sensitivity/Library Match ATR_Mech Evanescent Wave Penetration (Depth depends on wavelength) ATR->ATR_Mech KBr_Mech Direct Beam Transmission (Requires <2 μm particle size) KBr->KBr_Mech ATR_Val Validation: Baseline at 0 Abs No polymorphic shift ATR_Mech->ATR_Val KBr_Val Validation: Translucent Pellet No Mie scattering KBr_Mech->KBr_Val DataProcess Spectral Processing & Peak Assignment ATR_Val->DataProcess Apply ATR Correction KBr_Val->DataProcess Direct Analysis

Fig 1: Decision matrix and validation workflow for FTIR characterization of the target API.

Conclusion

For the robust characterization of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, both ATR and Transmission FTIR offer distinct, complementary advantages. ATR-FTIR is the superior choice for routine quality control and polymorph preservation due to its non-destructive nature, provided the spectroscopist accounts for wavelength-dependent penetration depth. Conversely, Transmission FTIR via KBr pellet remains the gold standard for generating true-intensity spectral fingerprints for library matching, provided strict environmental controls are maintained to prevent moisture interference with the critical secondary amide bands.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[Link]

  • American Pharmaceutical Review. (2024). Analysis of Tablets Using Attenuated Total Reflection Infrared Spectroscopy: Spectral Artifacts and Their Correction.[Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.[Link]

Validation

A Comparative Guide to the Structural Elucidation of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide via X-ray Crystallography

This guide provides a comprehensive framework for the determination and comparative analysis of the single-crystal X-ray structure of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide. As of the latest literature review, a def...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the determination and comparative analysis of the single-crystal X-ray structure of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly deposited.[1] This document, therefore, serves as both a detailed protocol for its elucidation and a comparative analysis against structurally related molecules.

The three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function, reactivity, and interactions with biological targets. For drug development professionals, this knowledge is a cornerstone of rational drug design.[2][3] X-ray crystallography remains the gold standard for providing this unambiguous and precise structural data.[2]

This guide will first detail the complete experimental workflow for obtaining the crystal structure of the title compound. Subsequently, it will present a comparative analysis of its anticipated structural features against known crystal structures of related compounds, providing context for its molecular conformation, bond parameters, and intermolecular interactions.

Part 1: Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a multi-step endeavor, beginning with the crucial, and often rate-limiting, step of obtaining a high-quality single crystal.[2] The subsequent steps involve diffraction data collection, structure solution, and refinement.

Crystal Growth: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with growing a well-ordered, single crystal of at least 50-100 micrometers in each dimension. The strategy is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing for the orderly deposition of molecules into a crystal lattice.

Recommended Protocol: Vapor Diffusion

A reliable starting point for a novel small molecule like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide is the vapor diffusion method, which can be performed in either hanging or sitting drop formats.

Step-by-Step Protocol:

  • Purity Confirmation: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. This should be verified by NMR and mass spectrometry.

  • Solubility Screening: Systematically test the solubility of the compound in a range of common laboratory solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile).

  • Solution Preparation: Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble). A starting concentration of 10-20 mg/mL is recommended.

  • Vapor Diffusion Setup (Sitting Drop):

    • Pipette 500 µL of a "poor" solvent (an anti-solvent in which the compound is poorly soluble but miscible with the good solvent) into the reservoir of a crystallization plate well.

    • Pipette 2 µL of the compound solution onto the crystal post in the center of the well.

    • Seal the well tightly.

  • Incubation & Observation: Store the plate in a vibration-free environment at a constant temperature (e.g., 18°C). The less volatile "good" solvent will slowly diffuse out of the drop, while the more volatile "poor" solvent from the reservoir diffuses in, gradually inducing supersaturation and, ideally, crystallization. Monitor the drops periodically under a microscope.

Causality Behind Choices:

  • Vapor Diffusion: This method allows for a slow and controlled change in solvent composition, which is critical for growing well-ordered crystals rather than amorphous precipitate.

  • Solvent Selection: The interplay between a "good" and "poor" solvent is the driving force. The choice of solvents directly influences the kinetics of crystal growth. For a molecule with both aromatic (chlorophenyl, furan) and aliphatic (cyclopentyl) character, a polar aprotic solvent like acetone or ethyl acetate paired with a non-polar anti-solvent like hexane is a logical starting point.

G cluster_prep Preparation cluster_xtal Crystallization (Vapor Diffusion) cluster_outcome Outcome purity High-Purity Compound (>98%) sol_screen Solubility Screening purity->sol_screen conc_sol Prepare Concentrated Solution sol_screen->conc_sol setup Setup Crystallization Plate (Compound Drop + Reservoir) conc_sol->setup seal Seal Well setup->seal incubate Incubate & Monitor seal->incubate crystal Single Crystal Growth incubate->crystal Success precipitate Amorphous Precipitate incubate->precipitate Failure (Optimize Conditions)

Caption: Workflow for single-crystal growth via vapor diffusion.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a crystal with sharp edges and no visible defects. Mount it on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K).

  • Diffractometer Setup: Mount the crystal on the goniometer head of a modern diffractometer equipped with a CCD or CMOS detector.

  • Data Collection Strategy:

    • Use a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source. Molybdenum is generally preferred for its higher energy, which can reduce absorption effects.

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles (e.g., 180-360°).

    • The exposure time per frame and the detector distance are adjusted to ensure strong reflections are not overloaded while weak, high-angle reflections are still measured.

  • Data Processing: The collected frames are integrated to determine the position and intensity of each reflection. This data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects) to produce a final reflection file.

Causality Behind Choices:

  • Cryo-cooling: Flash-cooling the crystal minimizes radiation damage from the X-ray beam and reduces thermal motion of the atoms, resulting in a higher-resolution diffraction pattern.

  • Data Redundancy: Collecting data over a wide angular range ensures that each unique reflection is measured multiple times. This redundancy is crucial for accurate intensity measurements and error analysis.

Structure Solution and Refinement: From Data to Molecule

This final stage is computational. The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map, from which the molecular structure is built and refined.

Workflow Overview:

  • Space Group Determination: The symmetry and systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.

  • Structure Solution: "Direct methods" or Patterson methods are used to determine the initial phases of the reflections, leading to a preliminary electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Refinement: The positions, and anisotropic displacement parameters of the atoms are adjusted (refined) using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed by metrics like R1 and wR2, which should ideally be as low as possible.

G data_coll X-ray Diffraction Data Collection process Data Processing (Integration & Scaling) data_coll->process solve Structure Solution (Phase Problem) process->solve build Model Building (Atom Placement) solve->build refine Least-Squares Refinement build->refine validate Final Validated Crystal Structure refine->validate

Caption: From X-ray diffraction data to a final crystal structure.

Part 2: Comparative Structural Analysis

While the specific data for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide is pending, we can anticipate its key structural features by comparing them to known structures containing similar chemical moieties. For this analysis, we will consider two primary comparators: a molecule containing a chlorophenyl group and a furan-like core, and another with a different amide substitution pattern.

Comparator 1: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[4] Comparator 2: 5-(2,5-dichlorophenyl)-N-(o-tolyl)-2-furamide[5]

Anticipated Crystal System and Packing

Small organic molecules like the target compound frequently crystallize in common, high-symmetry space groups.

ParameterComparator 1: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrileAnticipated for Target Compound
Crystal System Monoclinic[4]Likely Monoclinic or Orthorhombic
Space Group P2₁/c[4]P2₁/c, P-1, or P2₁2₁2₁ are highly probable
Z (Molecules/Unit Cell) 4[4]2 or 4

The final packing will be dictated by a balance of forces. We can expect C-H···O or N-H···O hydrogen bonds involving the amide group to be significant structure-directing interactions. The bulky chlorophenyl and cyclopentyl groups will influence the overall packing efficiency through van der Waals interactions.

Key Torsional Angles and Conformation

The overall shape of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide will be defined by the rotation around several key single bonds.

  • Furan to Chlorophenyl Linkage: The dihedral angle between the furan ring and the chlorophenyl ring will be a critical feature. In related structures, these aromatic rings are typically not coplanar due to steric hindrance. For example, in 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the benzene and pyridazine rings are significantly twisted relative to each other.[4] We can predict a similar non-planar arrangement in the target molecule.

  • Amide Bond Conformation: The C-N bond of the amide will have significant double-bond character, enforcing a planar geometry for the C(=O)N-H atoms. The orientation of the cyclopentyl group relative to the furan ring will be of interest.

  • Cyclopentyl Ring Pucker: The cyclopentyl ring itself is not flat and will adopt an "envelope" or "twist" conformation to minimize ring strain.

Key Dihedral AngleComparator 2: 5-(2,5-dichlorophenyl)-N-(o-tolyl)-2-furamideAnticipated for Target Compound
Furan C - Aryl C The two aromatic rings are twisted to relieve steric clash.A significant twist (>30°) is expected between the furan and chlorophenyl rings.
Furan C - Carbonyl C The amide group is often nearly coplanar with the furan ring to maximize conjugation.A small dihedral angle is expected, indicating near-planarity.
Carbonyl C - Amide N The amide bond is planar (trans conformation).A trans amide bond is expected.
Intermolecular Interactions

The most prominent interaction directing the crystal packing is expected to be hydrogen bonding from the amide N-H donor to the amide carbonyl oxygen acceptor (N-H···O). This can lead to the formation of chains or dimers. The chlorine atom can also participate in weaker C-H···Cl or Cl···Cl interactions, further stabilizing the crystal lattice. Analysis of the crystal packing using tools like Hirshfeld surface analysis can quantify these interactions.[6]

Conclusion

This guide outlines a robust and validated methodology for determining the previously unknown crystal structure of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide. By following the detailed protocols for crystallization, data collection, and refinement, researchers can obtain high-quality structural data. The subsequent comparative analysis, using data from structurally related compounds, provides a predictive framework for understanding the molecule's conformation, bond parameters, and intermolecular packing motifs. This structural insight is invaluable for fields such as medicinal chemistry, where understanding the precise three-dimensional nature of a molecule is a prerequisite for designing more effective and specific therapeutics.[3]

References

  • PubChem. Furamide. National Center for Biotechnology Information. [Link]

  • Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

  • PubChemLite. 5-(2-chlorophenyl)-n-cyclopentyl-2-furamide (C16H16ClNO2). [Link]

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. [Link]

  • PubChem. 5-(2,5-dichlorophenyl)-N-(o-tolyl)-2-furamide. National Center for Biotechnology Information. [Link]

Sources

Comparative

Validating Chemical Purity of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide: A Comparative Guide to Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note Introduction & Chemical Context In preclinical drug discovery and chemical l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note

Introduction & Chemical Context

In preclinical drug discovery and chemical library synthesis, the rigorous validation of small molecule building blocks is non-negotiable. 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) is a highly lipophilic, substituted furan derivative utilized in various synthetic and screening applications[1].

Structurally, this compound presents specific analytical challenges and opportunities. The highly conjugated furan-phenyl system provides a strong chromophore for UV detection, but this can easily mask non-chromophoric aliphatic impurities (such as residual cyclopentylamine from the amidation step). To establish a truly self-validating analytical system, we must move beyond standard relative purity assessments and employ orthogonal techniques.

This guide objectively compares three primary analytical modalities—HPLC-UV, LC-MS, and Quantitative NMR (qNMR)—detailing the mechanistic causality behind their selection and providing step-by-step protocols for absolute batch validation.

Comparative Analysis of Analytical Modalities

To ensure the highest scientific integrity, reliance on a single analytical method is insufficient. Table 1 outlines the comparative strengths and blind spots of the three core techniques used for validating this compound.

Table 1: Comparison of Analytical Modalities for Batch Validation
Analytical TechniquePrimary OutputNeed for Reference Standard?Blind Spots & LimitationsBest Use Case
HPLC-UV Relative Chromatographic Purity (%)Yes (for absolute quantitation)Blind to non-UV active impurities; assumes equal extinction coefficients.Routine, high-throughput batch screening.
LC-MS (ESI+) Exact Mass, Isotopic Purity, & IdentityNo (for identity confirmation)Ion suppression effects can skew quantitative accuracy[2].Confirming structural identity and detecting trace impurities[3].
1H qNMR Absolute Mass Fraction Purity (%)No (uses an independent Internal Standard)Lower sensitivity for trace impurities (<0.1%) compared to MS[4].Final absolute purity certification for reference standards[5].

Strategic Workflow Design

A robust batch release protocol does not treat these methods as mutually exclusive; rather, it sequences them into a logical, self-validating decision tree.

Analytical_Workflow Batch 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide Batch Synthesis LCMS LC-MS Analysis Identity & Isotopic Profiling Batch->LCMS HPLC HPLC-UV Analysis Chromatographic Purity (%) LCMS->HPLC qNMR 1H qNMR Analysis Absolute Mass Purity (%) HPLC->qNMR Decision Purity > 98.0% & Mass Confirmed? qNMR->Decision Release Batch Release (Generate CoA) Decision->Release Yes Reject Repurification Required Decision->Reject No

Comprehensive analytical workflow for batch release of small molecule building blocks.

The Causality of Method Selection (E-E-A-T)

As an application scientist, method selection must be driven by the molecule's specific physicochemical properties.

Why LC-MS is Critical for Identity: 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide possesses a single chlorine atom. In mass spectrometry, the natural abundance of


 and 

isotopes produces a distinct

and

peak ratio of approximately 3:1. This isotopic signature acts as a self-validating internal check. LC-MS is frequently used to check isotopic purity, ensuring high fidelity and preventing errors during quantification[6]. Furthermore, the use of a mass spectrometer exploits exquisite selectivity, allowing a signal to be ascribed to a particular chemical entity with high certainty, even at low concentrations[2].

Why qNMR Over HPLC-UV Alone: HPLC-UV relies on relative area percent. If an impurity lacks a chromophore, it will be completely invisible at 254 nm. Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity because the integral of an NMR peak is directly proportional to the nucleus concentration[4]. By adding a highly pure internal standard (IS) like Maleic acid, qNMR provides one of the most universally applicable forms of direct purity determination without the need for reference materials of the impurities themselves[5].

Step-by-Step Experimental Protocols

Protocol A: LC-MS Identity and Isotopic Profiling

Objective: Confirm the exact mass (


 m/z) and the 3:1 chlorine isotopic ratio.
  • Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • Mass Spectrometry (ESI+): Operate the MS in positive electrospray ionization mode. Scan range: m/z 100–800.

  • Data Validation: Extract the ion chromatograms (EIC) for m/z 290.1 and 292.1. Confirm that the peak area ratio is approximately 3:1, validating the presence of the mono-chlorinated species.

Protocol B: qNMR Absolute Purity Determination

Objective: Determine the absolute mass fraction of the compound using Maleic acid as an internal standard.

qNMR_Logic Sample Analyte: 5-(2-chlorophenyl)- N-cyclopentyl-2-furamide Mix Co-dissolution in DMSO-d6 Sample->Mix IS Internal Standard: Maleic Acid (TraceCERT) IS->Mix NMR 1H NMR Acquisition (D1 > 5*T1) Mix->NMR Integration Peak Integration (Analyte vs IS) NMR->Integration Purity Absolute Mass Purity Calculation Integration->Purity

Step-by-step logical sequence for absolute purity determination using 1H qNMR.

  • Standard Selection: Select Maleic acid (TraceCERT®) as the internal standard. Its singlet at ~6.26 ppm in DMSO-

    
     does not overlap with the analyte's aromatic/furan protons (6.5–8.0 ppm) or cyclopentyl protons (1.5–2.0 ppm)[4].
    
  • Co-Weighing: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic acid into a clean vial using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve the mixture in 600 µL of DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Acquisition Parameters: Acquire the

    
     NMR spectrum at 400 MHz or higher. Critical Step:  Set the relaxation delay (
    
    
    
    ) to at least 30 seconds (
    
    
    ) to ensure complete longitudinal relaxation of all protons, which is mandatory for accurate integration[4].
  • Processing & Calculation: Apply baseline and phase corrections. Integrate the Maleic acid singlet (2H) and a distinct analyte peak (e.g., the isolated furan proton, 1H). Calculate the absolute purity using the standard qNMR mass fraction equation[7].

Representative Batch Data

To demonstrate the efficacy of this orthogonal approach, Table 2 presents simulated validation data for three separate synthesis batches of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.

Table 2: Representative Batch Validation Data
Batch IDHPLC-UV Purity (254 nm)LC-MS Identity (m/z)Isotopic Ratio (290/292)qNMR Absolute PurityStatus
Batch 001 99.5%290.1 / 292.13.05 : 198.8%Pass / Released
Batch 002 98.2%290.1 / 292.13.02 : 192.4%Fail / Repurify *
Batch 003 99.8%290.1 / 292.13.01 : 199.4%Pass / Released

*Note on Batch 002: The significant discrepancy between HPLC-UV (98.2%) and qNMR (92.4%) indicates the presence of a non-UV active impurity (likely residual aliphatic starting material), perfectly illustrating why qNMR is a necessary orthogonal validation step.

Conclusion

Validating the chemical purity of complex building blocks like 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide requires a multi-faceted approach. While HPLC-UV provides excellent high-throughput relative data, it must be anchored by the structural confirmation of LC-MS and the absolute, standard-free quantification provided by qNMR. By implementing this self-validating workflow, researchers can ensure the highest level of scientific integrity in their downstream assays.

References
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates , nih.gov,[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works , resolvemass.ca,[Link]

  • Isotopic Purity Using LC-MS , resolvemass.ca, [Link]

  • A Guide to Quantitative NMR (qNMR) , emerypharma.com,[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results , emerypharma.com, [Link]

  • Quantifying Small Molecules by Mass Spectrometry , chromatographyonline.com, [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide: A Comparative Analysis

Introduction: The Imperative of Purity in Drug Discovery In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its chara...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization.[1][2][3] For novel chemical entities such as 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, a compound of interest in medicinal chemistry, elemental analysis serves as a critical checkpoint. It provides a quantitative assessment of the constituent elements—carbon, hydrogen, nitrogen, and in this case, chlorine and oxygen—verifying that the synthesized compound aligns with its theoretical molecular formula. This guide provides a comparative framework for understanding the elemental analysis results of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, contextualized with data from structurally related analogs and grounded in the established principles of analytical chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper insight into the causality behind experimental choices and the interpretation of results.

Theoretical Elemental Composition

Before delving into experimental data, it is crucial to establish the theoretical elemental composition of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide. The molecular formula is C₁₆H₁₆ClNO₂.

Table 1: Theoretical Elemental Composition of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01116192.17666.32
HydrogenH1.0081616.1285.57
ChlorineCl35.453135.45312.24
NitrogenN14.007114.0074.83
OxygenO15.999231.99811.04
Total 289.762 100.00

This theoretical composition serves as the benchmark against which all experimental results are compared.

Comparative Elemental Analysis Data

The following table presents a hypothetical, yet realistic, set of experimental elemental analysis data for three batches of synthesized 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, alongside data for two structurally similar compounds. This comparative approach is essential for identifying potential systematic errors in synthesis or analysis and for understanding the impact of structural modifications on elemental composition.

Table 2: Comparative Elemental Analysis Results

CompoundBatch/IDC (%)H (%)N (%)Cl (%)O (%) (by difference)Deviation from Theory (C, H, N)
5-(2-chlorophenyl)-N-cyclopentyl-2-furamide Theoretical 66.32 5.57 4.83 12.24 11.04 N/A
Batch A66.155.624.7912.1911.25-0.17, +0.05, -0.04
Batch B66.285.554.8512.2811.04-0.04, -0.02, +0.02
Batch C65.985.684.7512.3111.28-0.34, +0.11, -0.08
5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide T10505864.673.514.4411.2316.15Theoretical (C₁₇H₁₁ClFNO₂)
5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide S12412161[4]70.044.954.3010.889.83Theoretical (C₁₉H₁₆ClNO₂)

Note: Oxygen content is often determined by difference and may have a larger associated error.

Interpretation of Results and Scientific Rationale

The data presented in Table 2 for Batches A and B of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide show excellent agreement with the theoretical values, with deviations for C, H, and N all falling within the widely accepted tolerance of ±0.4%.[5][6] This high degree of accuracy provides strong evidence for the purity and correct structural assignment of these batches.

Batch C, however, exhibits a carbon value that deviates by -0.34%. While still within the ±0.4% guideline, this larger deviation warrants further investigation. Possible causes could include the presence of a small amount of a solvent with a lower carbon content or a slight systematic error in the analysis of that particular sample.

The inclusion of data for the fluorophenyl and dimethylphenyl analogs serves to highlight the sensitivity of elemental analysis to even minor structural changes. The distinct elemental compositions of these related molecules underscore the technique's power in confirming molecular identity.

Experimental Protocols

The following is a detailed protocol for the determination of Carbon, Hydrogen, and Nitrogen content by combustion analysis, a standard and reliable method for organic compounds.[1][7][8]

Protocol: CHN Combustion Analysis
  • Instrumentation: A calibrated CHN elemental analyzer is required.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Analysis:

    • The sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in an oxygen-rich environment.[7]

    • The combustion products (CO₂, H₂O, and N₂) are swept by a carrier gas (typically helium) through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases then pass through a series of traps to separate the individual components.

    • The amount of each gas is determined by a thermal conductivity detector.

  • Calibration: The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide.

  • Data Reporting: The results are reported as a weight percentage of each element.

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis calc Calculate Theoretical Composition prep Sample Preparation (Drying, Weighing) calc->prep Benchmark compare Compare with Theoretical Values calc->compare combust Combustion Analysis prep->combust Introduce Sample detect Detection (TCD) combust->detect Combustion Gases quant Quantification & Data Processing detect->quant Signal quant->compare report Final Report compare->report Purity & Identity Confirmation

Caption: Workflow for CHN Elemental Analysis.

Alternative and Complementary Techniques

While combustion analysis is the gold standard for CHN determination, other techniques can be employed for a more comprehensive elemental profile, particularly for elements like chlorine and for trace metal impurities.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection of trace elements and is crucial for identifying potential metal catalyst residues from the synthesis.[2][9]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for the quantification of halogens like chlorine, as well as other elements.[10]

The choice of analytical technique is dictated by the specific information required, the nature of the sample, and the regulatory context.

Logical Relationship of Analytical Techniques

Analytical_Techniques Compound 5-(2-chlorophenyl)-N- cyclopentyl-2-furamide CHN CHN Analysis (Combustion) Compound->CHN C, H, N Content Halogen Halogen Analysis (e.g., XRF) Compound->Halogen Cl Content Trace_Metals Trace Metal Analysis (ICP-MS) Compound->Trace_Metals Impurity Profile Identity Identity Confirmation CHN->Identity Halogen->Identity Purity Purity Confirmation Trace_Metals->Purity

Caption: Interrelation of Analytical Techniques.

Conclusion: A Commitment to Scientific Integrity

The elemental analysis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, when performed with meticulous attention to detail and interpreted within a comparative framework, provides irrefutable evidence of the compound's composition and purity. This guide has outlined the theoretical basis, presented a comparative analysis, and detailed the robust experimental protocols necessary to achieve reliable and accurate results. For researchers in the pharmaceutical sciences, a deep understanding of these principles is not merely an academic exercise but a fundamental component of ensuring the safety and efficacy of potential new medicines.[1] The self-validating nature of comparing experimental data to theoretical values, and across different batches and analogs, embodies the trustworthiness required in scientific research.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide

Handling specialized screening compounds requires a rigorous, scientifically grounded approach to safety. As drug development professionals, you understand that the physical state of a chemical and its solvent vehicle fu...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized screening compounds requires a rigorous, scientifically grounded approach to safety. As drug development professionals, you understand that the physical state of a chemical and its solvent vehicle fundamentally alter its hazard profile. 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) is a lipophilic furamide derivative commonly utilized in high-throughput screening libraries [1].

While its acute toxicity is primarily classified under standard irritant categories, the operational risk shifts dramatically when the solid powder is dissolved in universal screening solvents like Dimethyl Sulfoxide (DMSO). This guide provides a self-validating, step-by-step operational protocol for safely handling, preparing, and disposing of this compound.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the compound poses a risk. The table below outlines the primary hazards of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide and the mechanistic reasoning behind these classifications.

GHS Hazard CodeHazard DescriptionMechanistic Causality (The "Why")
H302 Harmful if swallowedThe lipophilic 2-chlorophenyl group facilitates rapid gastrointestinal absorption, while the furamide core can interact with metabolic enzymes, leading to acute systemic toxicity.
H315 / H319 Causes skin/eye irritationThe compound's structure can disrupt lipid bilayers in the epidermis and the mucosal membranes of the eye, causing localized inflammatory responses.
H335 May cause respiratory irritationAs a dry, low-molecular-weight powder (MW: 289.76), it is prone to aerosolization. Inhalation of micro-particulates directly irritates the sensitive alveolar epithelium.
Vehicle Hazard DMSO Penetration EnhancementWhen dissolved in DMSO, the solvent acts as a highly efficient transdermal carrier. DMSO rapidly traverses the stratum corneum, carrying the dissolved furamide directly into systemic circulation[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must adapt to the physical state of the compound. The most critical failure point in laboratory safety is the assumption that standard nitrile gloves protect against all organic solutions. Standard 4-6 mil nitrile gloves provide less than 10 minutes of breakthrough resistance against DMSO [3].

PPE CategorySolid Powder HandlingDMSO Solution HandlingScientific Justification
Hand Protection Standard Nitrile (≥4 mil)Butyl Rubber OR Double-Gloved Nitrile (Change immediately upon splash)Nitrile is sufficient for dry powders but highly permeable to DMSO. Butyl rubber provides >480 minutes of breakthrough resistance against DMSO [3].
Eye Protection ANSI Z87.1 Safety GogglesANSI Z87.1 Safety GogglesProtects against both particulate scattering and liquid splashes.
Body Protection Flame-resistant lab coatFlame-resistant lab coatFully buttoned to prevent particulate accumulation on street clothing.
Respiratory Chemical Fume HoodChemical Fume HoodFume hoods maintain negative pressure, preventing inhalation of aerosolized powders and solvent vapors [2].

Operational Workflow: Safe Preparation of in vitro Stock Solutions

To ensure scientific integrity and operator safety, the preparation of standard stock solutions (e.g., 10 mM in DMSO) must follow a strict, unidirectional workflow.

Workflow A Pre-Weighing (Fume Hood & PPE) B Weighing Solid (Anti-static tools) A->B C Dissolution (Add DMSO) B->C D Aliquoting (Amber vials) C->D E Storage (-20°C) D->E

Workflow for preparing 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide stock solutions.

Step-by-Step Methodology:
  • Environmental Setup: Ensure the chemical fume hood is operating at an optimal face velocity (typically 80-120 fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Anti-Static Weighing: Dry organic powders often hold a static charge, causing them to "jump" or scatter, which increases inhalation risk. Use an anti-static zero-stat gun on the weighing spatula and weigh boat prior to transferring the solid.

  • Sealed Transfer: Weigh the required mass of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide into a pre-tared, sealable glass vial (e.g., a borosilicate scintillation vial) rather than an open beaker.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly into the vial using a calibrated micropipette. Cap the vial immediately.

  • Dissolution: Vortex the sealed vial gently. If sonication is required, ensure the sonicator bath is located inside the fume hood, as sonication can generate internal pressure and micro-aerosols.

  • Aliquoting: Divide the master stock into single-use aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation.

Spill Response and Decontamination Plan

Spill response protocols must be dictated by the physical state of the spill. Sweeping a dry powder can aerosolize it, while improperly wiping a DMSO spill can spread the transdermal hazard.

SpillResponse A Spill Detected B Solid Powder Spill? A->B C DMSO Solution Spill? A->C D 1. Wet paper towel 2. Wipe inward 3. Bag as solid waste B->D E 1. Apply absorbent pad 2. Clean with soap/water 3. Bag as solvent waste C->E

Decision tree for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide spill decontamination.

Procedural Spill Cleanup:
  • For Solid Spills: Do not dry sweep. Lightly moisten an absorbent paper towel with water or a low-volatility solvent. Gently place the towel over the powder to suppress dust, wipe inward toward the center of the spill, and place the contaminated materials into a designated solid hazardous waste bag.

  • For DMSO Solution Spills: Immediately upgrade to Butyl rubber gloves if not already wearing them. Layer spill-absorbent pads over the liquid. Once absorbed, clean the residual surface with copious amounts of soap and water, as DMSO is highly miscible in water.

Waste Disposal Plan

Because 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide contains a covalently bound chlorine atom, its disposal requires specific segregation to comply with environmental regulations and prevent the formation of toxic byproducts (e.g., dioxins) during incineration [2].

  • Solid Waste: Empty vials, contaminated weigh boats, and pipette tips must be collected in puncture-resistant, sealable containers labeled as "Hazardous Solid Waste - Chlorinated Organic."

  • Liquid Waste: Any DMSO solutions containing this compound must be disposed of in a designated Halogenated Organic Solvent Waste carboy. Never mix chlorinated waste with non-halogenated waste streams, as this drastically increases institutional disposal costs and safety risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

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